1-Phenylhexan-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMATMQPPAAFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439916 | |
| Record name | 1-phenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2180-43-0 | |
| Record name | 1-phenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Phenylhexan-3-ol (CAS 2180-43-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of 1-Phenylhexan-3-ol (CAS number: 2180-43-0). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Properties
This compound is an aromatic alcohol. The quantitative physicochemical data for this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [1][2] |
| Molecular Weight | 178.27 g/mol | [1] |
| CAS Number | 2180-43-0 | [1] |
| Melting Point | 34°C | [2] |
| Boiling Point | 270.52°C (estimated) | [2] |
| Density | 0.9525 g/cm³ | [2] |
| XLogP3-AA | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 178.135765193 Da | [1] |
| Monoisotopic Mass | 178.135765193 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Refractive Index | 1.5105 (estimate) | [2] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus.
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2°C).
Determination of Boiling Point
The boiling point of a liquid organic compound can be determined by simple distillation.
-
Apparatus Setup: A distillation flask is charged with a sample of this compound and a few boiling chips. The flask is connected to a condenser, and a thermometer is placed such that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is heated gently.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the reduction of the corresponding ketone, 1-phenylhexan-3-one.
-
Reaction Setup: A solution of 1-phenylhexan-3-one in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is monitored for completion using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, the excess reducing agent is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography or distillation.
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a typical workflow for the synthesis of this compound via the reduction of 1-phenylhexan-3-one.
Logical Workflow: Preliminary Bioactivity Assessment
As there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound, the following diagram illustrates a generalized logical workflow for the initial assessment of a novel chemical entity in a drug discovery context.
Biological Activity
Currently, there is a lack of published data on the specific biological activities of this compound. It is categorized as a screening compound, suggesting its potential use in assays to discover new biological functions.[3] The biological properties of related phenylalkanols can vary widely depending on their specific structures. Further research is required to elucidate any potential pharmacological or toxicological effects of this compound.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties but limited publicly available biological data. This guide provides a summary of its known characteristics and outlines standard experimental procedures for its synthesis and property determination. The provided workflows offer a framework for its preparation and potential initial biological assessment. As a screening compound, this compound represents a candidate for further investigation to uncover potential applications in medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-hexanol is a secondary alcohol of interest in organic synthesis and as a potential building block in the development of new chemical entities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and essential safety information. The data is presented in a structured format to facilitate easy reference and comparison for research and development applications.
Core Properties of 1-Phenyl-3-hexanol
1-Phenyl-3-hexanol is a chiral secondary alcohol. Its chemical structure consists of a hexane chain with a hydroxyl group at the third position and a phenyl group at the first position.
Visualization of Molecular Properties
The following diagram illustrates the key molecular properties of 1-Phenyl-3-hexanol.
Caption: Key molecular properties of 1-phenyl-3-hexanol.
Tabulated Physical and Chemical Data
The quantitative data for 1-phenyl-3-hexanol are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [PubChem][1] |
| Molecular Weight | 178.27 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 2180-43-0 | [PubChem][1] |
| Appearance | Estimated to be a colorless liquid | |
| Boiling Point | Estimated: ~260.8 °C at 760 mmHg (based on the precursor 1-phenylhexan-3-one) | [Guidechem][2] |
| Density | Estimated: ~0.95 g/cm³ (based on the precursor 1-phenylhexan-3-one) | [Guidechem][2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and diethyl ether. | [Wikipedia][3] |
| XLogP3 | 3.2 | [PubChem][1] |
| Polar Surface Area | 20.2 Ų | [PubChem][1] |
| Refractive Index | Estimated: ~1.498 (based on the precursor 1-phenylhexan-3-one) | [Guidechem][2] |
Experimental Protocols
Synthesis of 1-Phenyl-3-hexanol via Grignard Reaction
A common and effective method for the synthesis of 1-phenyl-3-hexanol is the Grignard reaction. This involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with an appropriate aldehyde, in this case, 3-phenylpropanal.
Reaction Scheme:
3-Phenylpropanal + Propylmagnesium Bromide → 1-Phenyl-3-hexanol
Materials and Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromopropane
-
3-Phenylpropanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Inert atmosphere (Nitrogen or Argon)
Detailed Methodology:
-
Preparation of the Grignard Reagent (Propylmagnesium Bromide):
-
All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Phenylpropanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 3-phenylpropanal in anhydrous diethyl ether in the dropping funnel.
-
Add the 3-phenylpropanal solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 1-phenyl-3-hexanol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized 1-phenyl-3-hexanol can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.
-
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of 1-phenyl-3-hexanol.
Caption: Workflow for the synthesis and purification of 1-phenyl-3-hexanol.
Chemical Reactivity and Stability
-
Oxidation: As a secondary alcohol, 1-phenyl-3-hexanol can be oxidized to the corresponding ketone, 1-phenyl-3-hexanone, using common oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.
-
Dehydration: Under acidic conditions and heat, 1-phenyl-3-hexanol can undergo dehydration to form a mixture of alkenes.
-
Stability: The compound is generally stable under normal laboratory conditions. It should be stored away from strong oxidizing agents and strong acids.
Safety and Handling
While specific toxicity data for 1-phenyl-3-hexanol is limited, it should be handled with the standard precautions for a laboratory chemical.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: As an alcohol, it is expected to be combustible. Keep away from open flames and sources of ignition.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
This information is intended for use by qualified individuals trained in handling laboratory chemicals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
1-Phenyl-3-hexanol is a versatile secondary alcohol with potential applications in various fields of chemical synthesis. This guide has provided a detailed overview of its known physical and chemical properties, a robust protocol for its synthesis via the Grignard reaction, and essential information for its characterization and safe handling. The structured presentation of data and methodologies aims to support researchers and scientists in their work with this compound.
References
The Synthetic Potential of 1-Phenylhexan-3-ol: A Technical Overview for Chemical Innovators
While detailed, peer-reviewed applications of 1-phenylhexan-3-ol in organic synthesis are not extensively documented in current chemical literature, its structure as a γ-phenyl secondary alcohol provides a strong basis for predicting its utility in a variety of synthetic transformations. This guide outlines the potential applications of this compound, offering theoretical frameworks and generalized experimental protocols for researchers in organic synthesis and drug development.
Core Molecular Attributes
This compound is a chiral secondary alcohol with a phenyl group situated at the γ-position relative to the hydroxyl group. This specific arrangement of functional groups suggests potential for diastereoselective reactions and its use as a building block in the synthesis of more complex molecules.
| Physical and Chemical Properties of this compound | |
| CAS Number | 2180-43-0[1] |
| Molecular Formula | C₁₂H₁₈O[1] |
| Molecular Weight | 178.27 g/mol [1] |
| Structure | A hexane backbone with a hydroxyl group on the third carbon and a phenyl group on the first carbon. |
| Key Features | Secondary alcohol, chiral center at C-3, flexible alkyl chain, aromatic ring. |
Potential Applications in Organic Synthesis
The reactivity of this compound is primarily dictated by its secondary alcohol functionality. The presence of the phenyl group can influence the reactivity and selectivity of these transformations.
Oxidation to 1-Phenylhexan-3-one
The most direct application of this compound is its oxidation to the corresponding ketone, 1-phenylhexan-3-one. This ketone can serve as a versatile intermediate for a range of carbon-carbon bond-forming reactions.
Generalized Experimental Protocol:
A solution of this compound in a suitable organic solvent (e.g., dichloromethane) would be treated with an oxidizing agent. The choice of oxidant will depend on the desired reaction conditions (mild vs. strong).
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Room temperature, anhydrous CH₂Cl₂ | Mild oxidant, minimizes over-oxidation. |
| Dess-Martin periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild and selective for primary and secondary alcohols. |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C), CH₂Cl₂ | Effective for a wide range of substrates. |
| Jones Oxidation (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature | Strong oxidant, may not be suitable for sensitive substrates. |
The resulting 1-phenylhexan-3-one is a valuable synthon. For instance, it can undergo alpha-functionalization or be used in condensation reactions.
Esterification and Etherification
The hydroxyl group of this compound can be readily converted into esters and ethers. These derivatives could be explored for various applications, including as fragrances or as intermediates with altered solubility and reactivity.
Generalized Experimental Protocols:
-
Esterification (Fischer): Refluxing this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄).
-
Esterification (Acyl Chloride): Reacting this compound with an acyl chloride in the presence of a base (e.g., pyridine or triethylamine) at room temperature.
-
Etherification (Williamson): Deprotonation of this compound with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide.
Dehydration to Alkenes
Acid-catalyzed dehydration of this compound would be expected to yield a mixture of isomeric alkenes. The regioselectivity of this elimination reaction would be of interest, with the potential to form both conjugated and non-conjugated dienes depending on the reaction conditions.
Generalized Experimental Protocol:
Heating this compound with a strong acid such as sulfuric acid or phosphoric acid, or passing its vapors over a heated solid acid catalyst like alumina. The product distribution would likely be governed by Zaitsev's rule, favoring the most substituted alkene.
Use as a Chiral Auxiliary or Synthon
Given the chiral center at the 3-position, enantiomerically pure this compound could potentially serve as a chiral auxiliary or a chiral building block in asymmetric synthesis. Chiral alcohols are pivotal in the synthesis of pharmaceuticals and other bioactive molecules.[2][3]
Conceptual Workflow for Asymmetric Synthesis:
-
Resolution: Separation of the racemic this compound into its (R) and (S) enantiomers, for example, through enzymatic resolution or by forming diastereomeric esters with a chiral acid followed by separation and hydrolysis.
-
Derivatization: Conversion of the enantiopure alcohol into a desired intermediate.
-
Stereoselective Reaction: Utilization of the chiral center to direct the stereochemical outcome of a subsequent reaction.
-
Cleavage: Removal of the chiral auxiliary if it is not part of the final target molecule.
Potential in Drug Discovery and Development
The structural motif of a phenyl group connected to a functionalized alkyl chain is common in many biologically active compounds. While no specific biological activities are prominently reported for this compound itself, its derivatives could be of interest in medicinal chemistry. The synthesis of a library of derivatives through the reactions outlined above could be a starting point for screening for various biological activities.
Conclusion
This compound represents a chemical entity with significant, albeit largely unexplored, potential in organic synthesis. Its utility as a precursor for the ketone 1-phenylhexan-3-one, its capacity for derivatization into esters and ethers, and its potential as a chiral building block make it a target of interest for further research. The development of efficient and stereoselective methods for its synthesis and transformation will be key to unlocking its full potential for researchers, scientists, and professionals in drug development.
References
- 1. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 1-Phenylhexan-3-ol and its Derivatives: A Review of Publicly Available Data
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylhexan-3-ol is a chemical compound with a phenyl-substituted hexane structure containing a hydroxyl group. While commercially available and designated as a screening compound for biological activity testing, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of detailed studies on its biological effects and those of its derivatives. This technical guide summarizes the currently available information and highlights the significant gaps in the understanding of the pharmacological profile of these molecules.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 2180-43-0 |
Biological Activity Data
Despite extensive searches of scientific databases and patent literature, no specific quantitative data on the biological activity of this compound or its derivatives could be retrieved. The compound is listed in chemical supplier databases as a "screening compound," which suggests it may have been included in high-throughput screening campaigns. However, the results of such screenings are often proprietary and not publicly disclosed.
Our search for antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities did not yield any specific data for this compound or its analogs.
Experimental Protocols
The absence of published studies on the biological activity of this compound means there are no specific experimental protocols to report. In the interest of providing a framework for future research, a general workflow for the initial biological screening of a novel compound is presented below.
Caption: A generalized workflow for the biological activity screening of a chemical compound.
Signaling Pathways
Due to the lack of research identifying specific biological targets or mechanisms of action for this compound, no associated signaling pathways can be described. The determination of any such pathways would be contingent on the positive identification of a biological activity and subsequent target deconvolution studies.
To illustrate a hypothetical scenario where a compound is found to modulate a common signaling pathway, a generic representation of the MAPK/ERK pathway is provided.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
While this compound and its derivatives are available for biological screening, there is a significant lack of publicly available data to characterize their pharmacological effects. This presents an opportunity for researchers in drug discovery and chemical biology to explore the potential activities of this chemical scaffold. Future work would require a systematic screening approach, as outlined in the general workflow, to identify any potential therapeutic value or biological targets of these compounds. Until such studies are conducted and their results published, a detailed technical guide on the biological activity of this compound and its derivatives cannot be fully realized.
A Technical Guide to the Synthesis of Secondary Phenylalkanols
Introduction: Secondary phenylalkanols, particularly chiral variants like 1-phenylethanol, are crucial building blocks in the pharmaceutical, fragrance, and fine chemical industries.[1][2] Their synthesis is a fundamental topic in organic chemistry, with numerous methods developed to control yield and stereoselectivity. This guide provides an in-depth review of the core synthetic strategies, focusing on Grignard reactions, the reduction of prochiral ketones, and enzymatic methods. It is intended for researchers, scientists, and professionals in drug development seeking detailed experimental protocols and comparative data.
Synthesis via Grignard Reaction
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds, enabling the synthesis of secondary phenylalkanols from aldehydes or ketones.[3][4] For instance, reacting benzaldehyde with a methylmagnesium halide or reacting a phenylmagnesium halide with acetaldehyde yields 1-phenylethanol.[1][5]
Reaction Scheme: Grignard Synthesis of 1-Phenylethanol
Caption: General workflow for the Grignard synthesis of 1-phenylethanol.
Experimental Protocol: Grignard Synthesis of 1-Phenylethanol from Bromobenzene and Ethanal[6]
This protocol details the preparation of 1-phenylethanol via the reaction of phenylmagnesium bromide with ethanal (acetaldehyde).[6]
Materials:
-
Magnesium turnings (2.0 g)
-
Bromobenzene (8.0 mL)
-
Anhydrous Tetrahydrofuran (THF) (75.5 mL total)
-
Ethanal (Acetaldehyde) (4.5 mL)
-
10% Sulfuric acid
-
Ice
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Diethyl ether (for extraction)
Apparatus:
-
A flame-dried round-bottom flask equipped with a Claisen adapter, addition funnel, and condenser. A drying tube with CaCl₂ should be fitted to the top of the condenser to protect the reaction from moisture.[7]
Procedure:
-
Preparation of the Grignard Reagent:
-
Place 2.0 g of magnesium turnings in the thoroughly dried reaction flask.
-
Prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous THF and place it in the addition funnel.
-
Add approximately 15 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by cloudiness and gentle boiling of the solvent.[6][7] If it does not start, gentle warming with the palm of your hand may be necessary.[7]
-
Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
-
Reaction with Ethanal:
-
After the Grignard reagent has formed, cool the reaction flask in an ice-water bath.
-
Charge the addition funnel with a solution of 4.5 mL of ethanal in 15.5 mL of THF.
-
Add the ethanal solution dropwise to the cooled Grignard reagent over 10-15 minutes with gentle swirling to ensure mixing.[6]
-
After the addition is complete, allow the mixture to stand for an additional 5 minutes.[6]
-
-
Workup and Isolation:
-
Pour the reaction mixture into an Erlenmeyer flask containing 25 mL of 10% sulfuric acid and 15 g of ice to quench the reaction and hydrolyze the magnesium alkoxide salt.[6]
-
Rinse the reaction flask with 5 mL of THF followed by 5 mL of 10% sulfuric acid and add these rinses to the Erlenmeyer flask.[6]
-
Transfer the entire mixture to a separatory funnel. Rinse the Erlenmeyer flask with 30 mL of ether and add it to the separatory funnel.
-
Separate the layers. Wash the organic layer with 20 mL of saturated NaCl solution.[6]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent by distillation to obtain the crude 1-phenylethanol. The product can be further purified by vacuum distillation.[6]
-
Synthesis via Reduction of Prochiral Ketones
The reduction of prochiral ketones, such as acetophenone, is a highly effective and common route to secondary phenylalkanols.[2] This can be achieved through simple achiral methods or, more importantly for pharmaceutical applications, through highly selective asymmetric reductions.
Achiral Reduction
Racemic 1-phenylethanol can be readily produced by the reduction of acetophenone using standard reducing agents like sodium borohydride (NaBH₄).[1] While this method is straightforward and high-yielding, it produces an equal mixture of (R) and (S) enantiomers.
Asymmetric Reduction
The synthesis of enantiomerically pure alcohols is of paramount importance, and the asymmetric reduction of prochiral ketones is a primary strategy to achieve this.[2][8] This field is dominated by the use of chiral catalysts, which can be metal complexes, organocatalysts, or enzymes (biocatalysts).
Table 1: Comparison of Asymmetric Reduction Methods for Acetophenone
| Catalyst/Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| Noyori Catalyst | H₂ (50 atm) | - | Room Temp | Quantitative | >99 | - | [1] |
| (S)-CBS-Oxazaborolidine | Borane-THF | THF | Room Temp | High | High | (S) | [9] |
| Ispir Bean (whole-cell) | Glucose (cofactor regen.) | Phosphate Buffer | 30 | - | >99 | (S) | [10] |
| Daucus carota (carrot root) | Endogenous | Aqueous Medium | - | ~80 | ~98 | - | [11] |
| Ru-bisphosphine/diamine | H₂ (100 psi) | Isopropanol | Room Temp | Variable | Variable | - | [12] |
| Baker's Yeast/TBAF | PMHS | - | - | >80 | ~70 | (R) | [13] |
PMHS: Polymethylhydrosiloxane; TBAF: Tetrabutylammonium fluoride; ee: enantiomeric excess.
Catalytic Cycle for CBS Reduction
Caption: Catalytic cycle for the asymmetric reduction of a ketone via a CBS catalyst.[9]
Experimental Protocol: Asymmetric Reduction of Acetophenone with a CBS Catalyst[9]
This procedure describes the enantioselective reduction of acetophenone using borane, catalyzed by an in-situ generated B-methoxy-oxazaborolidine from (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol.[9]
Materials:
-
(S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL total)
-
Trimethylborate (12.5 µL, 0.11 mmol)
-
1 M Borane–THF solution (2 mL, 2 mmol)
-
Acetophenone (240 mg, 2 mmol)
Apparatus:
-
A 25 mL round-bottom flask with a magnetic stir bar, gas-inlet adapter, and rubber septum, connected to an oil bubbler for maintaining an inert atmosphere.
Procedure:
-
Catalyst Preparation:
-
Add 25.5 mg of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol to the reaction flask.
-
Flush the flask with an inert gas (nitrogen or argon) for at least 10 minutes.
-
Add 1 mL of THF and 12.5 µL of trimethylborate at room temperature. Stir this solution for 30 minutes to form the catalyst in situ.[9]
-
-
Reduction Reaction:
-
To the catalyst solution, add another 1 mL of THF, followed by 2 mL of 1 M borane–THF solution.
-
Slowly add a solution of 240 mg of acetophenone in 3 mL of THF over at least 10 minutes.
-
Stir the final reaction mixture for 30 minutes at room temperature.[9]
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to isolate the chiral 1-phenylethanol.[9]
-
Analyze the product to determine yield and enantiomeric excess (e.g., via chiral HPLC or NMR).
-
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture.[14] This method relies on an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[14][15]
Table 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol [14]
| Lipase | Acyl Donor | Substrate Conc. (mM) | Biocatalyst Loading (mg/mL) | Temp (°C) | Time (min) |
| Novozyme 435 | Vinyl acetate | 40–400 | 2–22 | 20–60 | 5–120 |
Logical Flow of Kinetic Resolution
Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol[14]
This protocol is based on the kinetic resolution of racemic 1-phenylethanol using Novozyme 435 lipase and vinyl acetate as the acyl donor.[14]
Materials:
-
(R,S)-1-phenylethanol (racemic mixture)
-
Novozyme 435 (immobilized lipase)
-
Vinyl acetate
-
n-Hexane (solvent)
Apparatus:
-
A 25 mL sealed glass bioreactor or flask with magnetic stirring.
Procedure:
-
Reaction Setup:
-
Reaction:
-
Seal the reactor and place it in a temperature-controlled shaker or bath (e.g., 20-60 °C) with a set stirring rate (e.g., 50-400 rpm).[14]
-
Allow the reaction to proceed for a predetermined time (e.g., 5-120 minutes). The reaction progress should be monitored (e.g., by GC or HPLC) to stop at approximately 50% conversion for optimal resolution.
-
-
Isolation and Analysis:
-
After the reaction, filter off the immobilized enzyme.
-
The resulting mixture contains the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate.
-
Separate the alcohol from the ester using column chromatography.
-
The enantiomeric excess of the remaining alcohol and the ester can be determined using chiral HPLC.[14]
-
References
- 1. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. leah4sci.com [leah4sci.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenylhexan-3-ol: A Technical Overview of a Sparsely Investigated Phenylalkanol
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the current publicly available scientific and technical information regarding 1-Phenylhexan-3-ol. Despite its existence in chemical databases and availability from commercial suppliers, this phenylalkanol secondary alcohol has been the subject of limited in-depth investigation. This guide summarizes its known chemical and physical properties and outlines plausible, general methodologies for its synthesis and analysis based on established organic chemistry principles. Notably, a thorough search of scientific literature and patent databases did not yield any studies on the biological activity or pharmacological properties of this compound.
Chemical and Physical Properties
This compound is a chiral secondary alcohol with a molecular formula of C12H18O.[1][2] Its structure consists of a hexanol backbone with a phenyl substituent at the first position and a hydroxyl group at the third position. The quantitative properties of this compound are summarized in Table 1. These data are primarily sourced from chemical databases and are largely computed rather than experimentally determined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2180-43-0 | PubChem[1] |
| Molecular Formula | C12H18O | PubChem[1] |
| Molecular Weight | 178.27 g/mol | PubChem[1] |
| Melting Point | 34°C | Guidechem[2] |
| Boiling Point (est.) | 270.52°C | Guidechem[2] |
| Density (est.) | 0.9525 g/cm³ | Guidechem[2] |
| XLogP3 (est.) | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis and Characterization
While no specific publications detailing the discovery or initial synthesis of this compound were identified, its structure lends itself to well-established synthetic routes in organic chemistry.
Proposed Synthetic Pathways
Two primary and highly feasible synthetic routes for this compound are the Grignard reaction and the reduction of the corresponding ketone.
2.1.1. Grignard Reaction
A common method for the synthesis of secondary alcohols is the reaction of a Grignard reagent with an aldehyde.[3][4] For this compound, this would involve the reaction of phenethylmagnesium bromide with butyraldehyde. The Grignard reagent, prepared from 2-phenylethyl bromide and magnesium metal in an anhydrous ether solvent, would act as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde.[5][6] Subsequent acidic workup would protonate the resulting alkoxide to yield the final alcohol product.[3]
2.1.2. Reduction of 1-Phenylhexan-3-one
Alternatively, this compound can be synthesized by the reduction of its corresponding ketone, 1-Phenylhexan-3-one. This precursor is commercially available and its synthesis is documented. Common reducing agents for this transformation include sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol, or lithium aluminum hydride (LiAlH4) in an ether solvent like diethyl ether or tetrahydrofuran (THF).[7][8][9] Sodium borohydride is generally preferred for its milder nature and greater functional group tolerance.[7][10]
General Experimental Protocols
The following are general, hypothetical protocols for the synthesis of this compound based on the pathways described above. These are not from published studies on this specific molecule and would require optimization.
2.2.1. Synthesis via Grignard Reaction
-
Step 1: Preparation of Phenethylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-phenylethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
Step 2: Reaction with Butyraldehyde. The freshly prepared Grignard reagent is cooled in an ice bath. A solution of butyraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Quenching and Workup. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
2.2.2. Synthesis via Reduction of 1-Phenylhexan-3-one
-
Step 1: Reaction Setup. 1-Phenylhexan-3-one is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Step 2: Reduction. Sodium borohydride is added portion-wise to the stirred solution. The reaction progress is monitored by TLC.
-
Step 3: Quenching and Workup. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Step 4: Purification. The crude this compound is purified by silica gel column chromatography.
Analytical Characterization
The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the carbon-hydrogen framework and the presence of the phenyl, alkyl, and hydroxyl groups.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm-1 would indicate the O-H stretch of the alcohol.
-
Mass Spectrometry (MS): This would determine the molecular weight and provide information on the fragmentation pattern of the molecule.
-
Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to assess the purity of the final product.
Biological and Pharmacological Investigations
A comprehensive search of the scientific literature, including major chemical and biomedical databases, revealed no published studies on the biological activity, pharmacology, or toxicology of this compound. Its precursor, 1-Phenylhexan-3-one, has some limited safety and hazard data available, indicating it is harmful if swallowed and causes serious eye damage.[11] However, this information cannot be directly extrapolated to this compound.
The absence of biological data means that there are no known signaling pathways or mechanisms of action associated with this compound. Therefore, no diagrams of biological processes can be provided.
Experimental and Logical Workflow Diagrams
While no biological pathways are known, a logical workflow for the synthesis and characterization of this compound can be visualized.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
This compound is a structurally defined chemical compound whose properties are primarily known through database entries and commercial availability. There is a significant gap in the scientific literature regarding its discovery, detailed and optimized synthesis, and any potential biological or pharmacological effects. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future investigations could focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and optimized synthetic protocol and complete experimental characterization data.
-
Biological Screening: Evaluating this compound in a variety of biological assays to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications affect any identified biological activity.
-
Toxicological Evaluation: Conducting in vitro and in vivo studies to determine the safety profile of the compound.
Until such studies are conducted and published, this compound will remain a compound of theoretical interest with unknown potential.
References
- 1. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. fiveable.me [fiveable.me]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. moriroku.co.jp [moriroku.co.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. 1-Phenylhexan-3-one | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers and Chirality of 1-Phenylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers and chirality of 1-phenylhexan-3-ol, a chiral secondary alcohol with potential applications in organic synthesis and drug discovery. Due to the presence of a stereocenter at the C3 carbon, this compound exists as a pair of enantiomers, (R)-1-phenylhexan-3-ol and (S)-1-phenylhexan-3-ol. This guide will delve into the synthesis, separation, and potential biological significance of these stereoisomers.
Introduction to Chirality in this compound
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). This gives rise to two non-superimposable mirror images, known as enantiomers. The absolute configuration at this center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The three-dimensional arrangement of the substituents around this stereocenter is crucial as it can lead to significant differences in the biological activity of each enantiomer.
Stereoisomers of this compound
The two enantiomers of this compound are depicted below. The spatial orientation of the hydroxyl group, propyl group, phenylethyl group, and hydrogen atom around the chiral C3 carbon defines their distinct stereochemistry.
A Technical Guide to the Thermochemical Data for 1-Phenylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of 1-Phenylhexan-3-ol
The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [2][3][4] |
| Molecular Weight | 178.27 g/mol | [2][4] |
| CAS Number | 2180-43-0 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 270.52°C (rough estimate) | [4] |
| Melting Point | 34°C | [4] |
| Density | 0.9525 g/cm³ | [4] |
| Refractive Index | 1.5105 (estimate) | [4] |
| XLogP3-AA | 3.2 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 1 | [2][4] |
| Rotatable Bond Count | 5 | [2][4] |
Experimental Protocol: Determination of Enthalpy of Combustion
The standard enthalpy of combustion (ΔHc°) is a critical thermochemical parameter that quantifies the energy released when a substance undergoes complete combustion with oxygen under standard conditions. For alcohols like this compound, this can be determined experimentally using calorimetry.[6][7][8][9][10]
Principle:
A known mass of the alcohol is burned in a spirit burner, and the heat evolved is used to raise the temperature of a known mass of water in a calorimeter.[6][7][9] By measuring the temperature change of the water, the heat absorbed by the water can be calculated. Assuming all the heat released by the combustion is absorbed by the water, the enthalpy of combustion of the alcohol can be determined.[10]
Apparatus:
-
Spirit burner
-
Copper calorimeter (or a similar metal can)
-
Thermometer (accurate to 0.1°C)
-
Measuring cylinder
-
Electronic balance (accurate to 0.01 g)
-
Clamp stand
-
Draught shield (optional, to minimize heat loss)
Procedure:
-
Preparation:
-
Measure a specific volume (e.g., 100 cm³) of water using a measuring cylinder and pour it into the copper calorimeter.
-
Record the initial mass of the spirit burner containing this compound.
-
Set up the apparatus as shown in the workflow diagram, with the calorimeter securely clamped above the spirit burner.
-
Record the initial temperature of the water in the calorimeter.
-
-
Combustion:
-
Light the wick of the spirit burner and place it directly under the calorimeter.
-
Stir the water gently and continuously with the thermometer to ensure even heat distribution.
-
Monitor the temperature of the water until it has risen by a significant amount (e.g., 20-30°C).
-
Extinguish the flame by placing the cap back on the spirit burner.
-
-
Data Collection:
-
Record the maximum temperature reached by the water.
-
Immediately reweigh the spirit burner and record its final mass.
-
Calculations:
-
Calculate the mass of alcohol burned (m_alcohol):
-
m_alcohol = Initial mass of spirit burner - Final mass of spirit burner
-
-
Calculate the heat absorbed by the water (q):
-
q = m_water × c_water × ΔT
-
Where:
-
m_water is the mass of the water (in g).
-
c_water is the specific heat capacity of water (4.18 J g⁻¹ °C⁻¹).
-
ΔT is the change in temperature of the water (Final temperature - Initial temperature).
-
-
-
-
Calculate the enthalpy of combustion per mole (ΔH_c):
-
First, calculate the number of moles of alcohol burned (n_alcohol):
-
n_alcohol = m_alcohol / M_alcohol (where M is the molar mass of this compound, 178.27 g/mol )
-
-
Then, calculate the enthalpy of combustion:
-
ΔH_c = -q / n_alcohol
-
-
The negative sign indicates that the reaction is exothermic. The result is typically expressed in kJ/mol.
-
Sources of Error and Improvements:
-
Heat Loss: A significant source of error is the loss of heat to the surroundings.[10] This can be minimized by using a draught shield and insulating the calorimeter.
-
Incomplete Combustion: If the combustion is incomplete, less energy will be released. This can be observed by the presence of soot on the bottom of the calorimeter. Ensuring a sufficient supply of oxygen can help mitigate this.
-
Heat Absorption by the Calorimeter: The calorimeter itself will absorb some heat. For more accurate results, the heat capacity of the calorimeter can be determined in a separate experiment and included in the calculations.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of combustion of this compound.
Caption: Experimental workflow for determining the enthalpy of combustion.
References
- 1. This compound;CAS No.:2180-43-0 [chemshuttle.com]
- 2. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 2180-43-0 | AChemBlock [achemblock.com]
- 4. Page loading... [guidechem.com]
- 5. Manufacture 1-phenylhexan-3-one manufacturer supplier - BETTER [betterchemtech.com]
- 6. docbrown.info [docbrown.info]
- 7. practical-science.com [practical-science.com]
- 8. Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion - A-Level H2 Chemistry Tuition by 10 Year Series Author [alevelh2chemistry.com]
- 9. savemyexams.com [savemyexams.com]
- 10. scienceready.com.au [scienceready.com.au]
Solubility of 1-Phenylhexan-3-ol in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Phenylhexan-3-ol in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment of its expected solubility in a range of common organic solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the widely accepted isothermal shake-flask method for solubility determination is provided, enabling researchers to ascertain precise quantitative data. This guide is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, who are handling this compound.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₂H₁₈O. Its structure consists of a hexane chain with a hydroxyl group at the third carbon position and a phenyl group at the first position. The presence of both a polar hydroxyl (-OH) group and nonpolar hydrocarbon and phenyl regions gives the molecule amphiphilic properties, which in turn govern its solubility in various solvents. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical industry.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted.[1][2] The polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar hexyl chain and phenyl group favor interactions with nonpolar solvents.[1][3] The overall solubility in a given solvent will be a balance between these competing factors. As the carbon chain length of an alcohol increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.[4][5][6]
The following table summarizes the expected qualitative solubility of this compound in common organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of alcohol solvents. The nonpolar parts of the molecule can interact with the alkyl chains of the solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents that can act as hydrogen bond acceptors for the hydroxyl group of this compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar but can accept hydrogen bonds. Good solubility is expected due to the interaction of the nonpolar parts of the solute and solvent. |
| Esters | Ethyl Acetate | Moderate to High | Esters are polar aprotic solvents that can accept hydrogen bonds and also have nonpolar alkyl chains, making them good solvents for amphiphilic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The phenyl group of this compound will have favorable π-π stacking interactions with aromatic solvents. The hexyl chain will also interact well with these nonpolar solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The long nonpolar hexyl chain and the phenyl group of this compound will interact favorably with nonpolar hydrocarbon solvents. The polar hydroxyl group may limit miscibility. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are highly polar solvents that are good at solvating a wide range of organic compounds. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[7][8][9] This method involves allowing a solute to reach equilibrium with a solvent at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
Desiccator
Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.[10][11]
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9] To confirm that equilibrium has been achieved, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.[10]
-
Sample Collection and Separation: Once equilibrium is established, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish or vial (W₁).[10]
-
Transfer a known volume of the filtered saturated solution into the pre-weighed dish.
-
Weigh the dish with the solution (W₂).[10]
-
Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.
-
Place the dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again (W₃).[10][11]
-
-
Calculation:
-
Mass of the dissolved solute = W₃ - W₁
-
Mass of the solvent in the sample = W₂ - W₃
-
Solubility (in g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phenyl group - Wikipedia [en.wikipedia.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. organic chemistry - Solubility of alcohols in non-polar solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
Methodological & Application
Application Notes: Synthesis of 1-Phenylhexan-3-ol via Grignard Reaction
Abstract
This application note provides a detailed protocol for the synthesis of the secondary alcohol 1-phenylhexan-3-ol. The method employs the Grignard reaction, a robust and fundamental carbon-carbon bond-forming strategy in organic chemistry. The protocol outlines the formation of propylmagnesium bromide as the Grignar reagent, followed by its nucleophilic addition to 3-phenylpropanal. This document provides detailed methodologies, reagent information, and expected characterization data for researchers in organic synthesis and drug development.
Introduction
The Grignard reaction is a powerful tool for creating complex molecules from simpler precursors by forming new carbon-carbon bonds.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. The reaction of a Grignard reagent with an aldehyde is a classic and reliable method for synthesizing secondary alcohols. In this protocol, this compound is synthesized by the nucleophilic addition of propylmagnesium bromide to the carbonyl group of 3-phenylpropanal, followed by an acidic workup to protonate the resulting alkoxide. The successful execution of this reaction hinges on maintaining strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.
Reaction Scheme:
Data Presentation
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Density (g/mL) |
| Magnesium | Mg | 24.31 | 1.34 g | 55.0 | 1.1 | - |
| 1-Bromopropane | C₃H₇Br | 123.00 | 6.77 g (4.9 mL) | 55.0 | 1.1 | 1.354 |
| 3-Phenylpropanal | C₉H₁₀O | 134.18 | 6.71 g (6.6 mL) | 50.0 | 1.0 | 1.018 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - | 0.713 |
| Hydrochloric Acid (6 M) | HCl | 36.46 | As needed | - | - | ~1.10 |
Note: Stoichiometry is based on 3-phenylpropanal as the limiting reagent. A slight excess of magnesium and 1-bromopropane is used to ensure complete formation of the Grignard reagent.
Table 2: Product Characterization Data for this compound
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 2180-43-0[2] |
| Molecular Formula | C₁₂H₁₈O[2] |
| Molecular Weight | 178.27 g/mol [2] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~270 °C (estimated) |
| Expected Yield | 70-85% (typical range for similar Grignard reactions) |
| ¹H NMR (CDCl₃) | δ ~7.35-7.15 (m, 5H, Ar-H), ~3.65 (m, 1H, CH-OH), ~2.70 (m, 2H, Ph-CH₂), ~1.85 (m, 2H, Ph-CH₂-CH₂), ~1.60 (s, 1H, OH), ~1.55-1.35 (m, 4H, CH₂-CH₂-CH₃), ~0.95 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~142.5 (Ar C), ~128.5 (Ar CH), ~128.4 (Ar CH), ~125.8 (Ar CH), ~71.0 (CH-OH), ~38.8 (Ph-CH₂-CH₂), ~32.1 (Ph-CH₂), ~30.0 (CH₂-CH₂CH₃), ~18.9 (CH₂-CH₃), ~14.1 (CH₃) |
| IR (neat, cm⁻¹) | ~3360 (br, O-H stretch), ~3025 (sp² C-H stretch), ~2955, 2870 (sp³ C-H stretch), ~1495, 1450 (C=C aromatic stretch), ~1050 (C-O stretch) |
Note: NMR and IR data are predicted based on standard chemical shift and frequency tables and may vary slightly.
Experimental Protocol
Mandatory Safety Precautions
-
Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled while hot under a dry, inert atmosphere (Nitrogen or Argon). All solvents and reagents must be strictly anhydrous.
-
Ether Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, far from any potential ignition sources.
-
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. Handle with care under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Part 1: Formation of Propylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes.
-
Magnesium Activation: Place the magnesium turnings (1.34 g, 55.0 mmol) in the flask. Add a single small crystal of iodine to help initiate the reaction.
-
Reagent Preparation: In a separate dry flask, prepare a solution of 1-bromopropane (6.77 g, 55.0 mmol) in 40 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5-10 mL of the 1-bromopropane solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the fading of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heat gun may be applied, or the magnesium can be crushed with a dry glass rod.
-
Grignard Formation: Once the reaction is initiated and self-sustaining (refluxing gently), add the remaining 1-bromopropane solution dropwise from the funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent, propylmagnesium bromide.
Part 2: Reaction with 3-Phenylpropanal
-
Aldehyde Addition: Prepare a solution of 3-phenylpropanal (6.71 g, 50.0 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Cool the Grignard reagent solution in the reaction flask to 0°C using an ice-water bath.
-
Add the 3-phenylpropanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at or below 10°C during the addition. A precipitate will likely form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether and water. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine all organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final, pure product.
Workflow and Pathway Visualization
References
Application Notes and Protocols: Catalytic Hydrogenation of 1-Phenyl-1-hexen-3-one to 1-Phenylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, particularly within the realm of pharmaceutical development. The resulting saturated alcohols, such as 1-phenylhexan-3-ol, are valuable intermediates for the synthesis of a wide array of bioactive molecules. Catalytic hydrogenation offers a highly efficient and scalable method for this transformation. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-phenyl-1-hexen-3-one to this compound, focusing on two common and effective methods: traditional catalytic hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen gas source and a catalytic transfer hydrogenation approach, also utilizing Pd/C but with ammonium formate as a hydrogen donor.
Reaction Scheme
The overall transformation involves the reduction of both the carbon-carbon double bond and the ketone functionality of 1-phenyl-1-hexen-3-one to yield this compound.
Caption: General reaction scheme for the hydrogenation of 1-phenyl-1-hexen-3-one.
Data Presentation: Comparison of Hydrogenation Protocols
The following table summarizes the key quantitative parameters for two distinct protocols for the synthesis of this compound. This allows for a direct comparison of the methodologies.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Ethanol (EtOH) |
| Substrate Concentration | ~0.1 M | ~0.1 M |
| Catalyst Loading | 5-10 mol% | 10 mol% |
| Temperature | Room Temperature to 50°C | 60°C (Microwave Irradiation) |
| Pressure | 1 atm (balloon) to 50 psi | Not Applicable |
| Reaction Time | 4-24 hours | 20 minutes |
| Typical Yield | >95% | >95%[1] |
Experimental Protocols
Safety Precautions:
-
Palladium on carbon (Pd/C) is pyrophoric , especially when dry and in the presence of solvents. Handle in an inert atmosphere (e.g., nitrogen or argon) and never allow the catalyst to dry completely during workup until it is properly quenched.
-
Hydrogen gas is highly flammable and explosive. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure proper grounding of equipment.
-
Microwave reactors should be operated according to the manufacturer's instructions, using appropriate sealed vessels.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon and Hydrogen Gas
This protocol describes a standard method for the complete reduction of 1-phenyl-1-hexen-3-one using a hydrogen gas source.
Materials and Equipment:
-
1-Phenyl-1-hexen-3-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (H₂) cylinder with regulator
-
Two or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Celite® for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean and dry two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 0.10 g for a 10 mmol scale reaction).
-
Inerting the System: Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., 100 mL of ethanol). Then, add 1-phenyl-1-hexen-3-one (e.g., 1.74 g, 10 mmol).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. If using a balloon, inflate it with hydrogen and attach it to the flask. For higher pressures, use a Parr apparatus according to its operating instructions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with the solvent to prevent the catalyst from igniting. Wash the pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Catalytic Transfer Hydrogenation
This protocol offers a rapid and efficient alternative using ammonium formate as the hydrogen source, coupled with microwave irradiation.[1][2]
Materials and Equipment:
-
1-Phenyl-1-hexen-3-one
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Ethanol (reagent grade)
-
Microwave synthesis reactor with appropriate reaction vessels and caps
-
Magnetic stirrer and stir bar
-
Celite® for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 1-phenyl-1-hexen-3-one (e.g., 0.174 g, 1 mmol), 10% Pd/C (0.106 g, 0.1 mmol), and ammonium formate (0.315 g, 5 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 60°C for 20 minutes with vigorous stirring.[1]
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Workup: Once cooled, open the vessel in a fume hood.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with ethanol. Wash the pad with a small amount of ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue can be further purified by column chromatography on silica gel if necessary, typically yielding the product in high purity.[1]
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenation
The following diagram illustrates the general workflow for the catalytic hydrogenation of 1-phenyl-1-hexen-3-one.
Caption: Experimental workflow for catalytic hydrogenation.
References
Application Note: High-Yield Synthesis of 1-phenylhexan-3-ol via Sodium Borohydride Reduction of 1-phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the reduction of 1-phenylhexan-3-one to 1-phenylhexan-3-ol using sodium borohydride. This procedure is a reliable and scalable method for the synthesis of the corresponding secondary alcohol, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The protocol outlines the reaction setup, execution, workup, and purification, and includes a summary of expected yields and key analytical data for the starting material and product.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. This compound is a synthetic building block with potential applications in medicinal chemistry and materials science. Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of less reactive functional groups.[1][2] This method offers high yields and straightforward purification.[3]
Experimental Overview
The reduction of 1-phenylhexan-3-one is performed in methanol at room temperature using sodium borohydride as the reducing agent. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, the product is isolated by a standard aqueous workup and purified by column chromatography.
Experimental Protocol
Materials:
-
1-phenylhexan-3-one
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylhexan-3-one (1.0 eq) in methanol (approximately 0.25 M concentration). Stir the solution at room temperature until the ketone is fully dissolved.[4]
-
Reduction: To the stirring solution, add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes. A mild evolution of gas may be observed.
-
Reaction Monitoring: The reaction progress can be monitored by TLC using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid until the solution is neutral to slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data Presentation
Table 1: Summary of Reactant and Product Properties and Reaction Data.
| Parameter | 1-phenylhexan-3-one (Starting Material) | This compound (Product) |
| Molecular Formula | C12H16O | C12H18O |
| Molecular Weight | 176.25 g/mol [5] | 178.27 g/mol [6] |
| Appearance | Colorless to pale yellow liquid | Colorless oil or low melting solid |
| Boiling Point | 260-262 °C[5] | Not available |
| Yield | - | Typically 80-95%[3] |
Table 2: Spectroscopic Data for this compound.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.15 (m, 5H, Ar-H), 3.65 (m, 1H, CH-OH), 2.80-2.60 (m, 2H, Ph-CH₂), 1.90-1.70 (m, 2H, CH₂), 1.60-1.40 (m, 2H, CH₂), 1.00-0.85 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 142.2, 128.5, 128.4, 125.9, 72.8, 38.8, 36.5, 32.1, 18.9, 14.1 |
| IR (neat, cm⁻¹) | 3360 (broad, O-H), 3027, 2958, 2931, 1496, 1454, 1058 (C-O) |
| Mass Spec (EI, m/z) | 178 (M+), 160, 131, 105, 91, 77 |
Note: The spectroscopic data presented is representative and may vary slightly based on the specific instrumentation and conditions used.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
The workup procedure involving hydrochloric acid should be performed with caution.
References
- 1. Solved Calculate the percentage yield for the reaction | Chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. 1-Phenylhexan-3-one | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1-Phenylhexan-3-ol in Fragrance and Flavor Chemistry: A Detailed Analysis
Initial Assessment: Direct applications of 1-phenylhexan-3-ol in the fragrance and flavor industry are not extensively documented in publicly available literature. The compound is primarily available through chemical suppliers as a research or screening compound. However, by examining its structural class of aryl alkyl alcohols and closely related analogs, particularly 1-phenylhexan-3-one, we can infer its potential applications and provide relevant experimental context.
This document provides a comprehensive overview of the chemical properties of this compound, detailed application notes for the closely related 1-phenylhexan-3-one, and general experimental protocols relevant to the sensory evaluation and synthesis of aryl alkyl alcohols for fragrance and flavor research.
Physicochemical Properties of this compound
While specific sensory data for this compound is scarce, its physical and chemical properties are available and summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | PubChem[1] |
| Molecular Weight | 178.27 g/mol | PubChem[1] |
| CAS Number | 2180-43-0 | PubChem[1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Application Notes for 1-Phenylhexan-3-one: A Close Structural Analog
1-Phenylhexan-3-one, a ketone analog of this compound, is a recognized fragrance ingredient. Its established profile provides a strong indication of the potential olfactory space that this compound might occupy.
Olfactory Profile and Applications of 1-Phenylhexan-3-one
1-Phenylhexan-3-one is characterized by a sweet, floral odor. This profile makes it a versatile ingredient in a variety of fragrance applications.
| Olfactory Descriptor | Associated Notes |
| Primary | Sweet, Floral |
| Secondary | Fruity, Green |
| Tertiary | Powdery, Mildly Woody |
Applications in Fragrance:
-
Fine Fragrances: Used to impart a soft, floral sweetness and to act as a modifier for other floral and fruity notes.
-
Personal Care Products: Incorporated into soaps, lotions, and shampoos to provide a pleasant and lasting scent.
-
Household Products: Utilized in air fresheners and cleaning products to create a fresh and clean floral ambiance.
Flavor Profile: The flavor applications of 1-phenylhexan-3-one are not as well-documented as its fragrance uses. Generally, compounds with sweet, floral, and fruity notes can be considered for inclusion in certain fruit and floral flavor formulations at very low concentrations.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general method for the synthesis of this compound from benzaldehyde and a suitable Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a crystal of iodine in a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring.
-
The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Protocol 2: Sensory Evaluation of a Fragrance Compound
This protocol outlines a standard procedure for the sensory evaluation of a new chemical entity like this compound.
Materials:
-
Test compound (e.g., this compound)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass smelling strips
-
Panel of trained sensory analysts (typically 8-12 members)
-
Odor-free evaluation booths
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
-
-
Evaluation:
-
Dip a smelling strip into the most dilute solution, ensuring not to oversaturate.
-
Present the strip to the panelists in a controlled environment.
-
Panelists evaluate the odor at different time intervals (top note, middle note, base note) and record their descriptions and intensity ratings on a standardized questionnaire.
-
Repeat the evaluation with increasing concentrations.
-
-
Data Analysis:
-
Compile the descriptive terms and intensity ratings from all panelists.
-
Analyze the data to create a comprehensive olfactory profile of the compound.
-
Visualizations
References
Application Notes and Protocols for the Hypothetical Use of 1-Phenylhexan-3-ol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no significant body of published literature detailing the use of 1-phenylhexan-3-ol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide based on the established principles of chiral auxiliary-mediated stereocontrol. The experimental details and expected outcomes are illustrative and would require empirical validation.
Introduction to this compound as a Potential Chiral Auxiliary
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization of the product.
This compound, a chiral secondary alcohol, possesses structural features that suggest its potential as a chiral auxiliary. The stereogenic center bearing the hydroxyl group, influenced by the steric bulk of the adjacent phenyl and propyl groups, could provide the necessary chiral environment to direct the approach of reagents to a prochiral center. This document outlines a hypothetical application of (R)-1-phenylhexan-3-ol as a chiral auxiliary in the diastereoselective alkylation of an enolate.
Hypothetical Application: Diastereoselective Alkylation of a Propionate Ester
A common strategy employing chiral alcohol auxiliaries is the diastereoselective alkylation of the corresponding ester enolates. In this hypothetical application, (R)-1-phenylhexan-3-ol is first esterified with propionyl chloride. The resulting ester is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., benzyl bromide). The steric hindrance provided by the chiral auxiliary is expected to direct the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the enantioenriched carboxylic acid.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for the hypothetical use of this compound as a chiral auxiliary.
Proposed Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate intermediate upon treatment with lithium diisopropylamide (LDA). The lithium cation is thought to coordinate to both the enolate oxygen and the ester carbonyl oxygen. To minimize steric interactions, the bulky phenylpropyl group of the auxiliary is expected to orient itself away from the enolate face, thereby shielding one side and directing the incoming electrophile to the opposite face.
Caption: Proposed chelated transition state for diastereoselective alkylation.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of the Chiral Propionate Ester
-
To a solution of (R)-1-phenylhexan-3-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (0.2 M) at 0 °C, add propionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral propionate ester.
Protocol 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C. Stir for 30 minutes.
-
To the LDA solution at -78 °C, add a solution of the chiral propionate ester (1.0 eq.) in anhydrous THF dropwise. Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.5 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated ester (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).
-
Add lithium hydroxide (3.0 eq.) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Separate the aqueous layer and extract with ethyl acetate. Combine all organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Hypothetical Data Presentation
The following table summarizes the hypothetical yields and diastereoselectivities for the alkylation of the propionate ester of (R)-1-phenylhexan-3-ol with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | 85 | 90:10 |
| 2 | Iodomethane | 2-Methylbutanoic acid | 92 | 85:15 |
| 3 | Allyl bromide | 2-Methylpent-4-enoic acid | 88 | 88:12 |
Note: The diastereomeric ratio would be determined by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) or chromatographic techniques (e.g., GC, HPLC) on the alkylated ester before cleavage. The enantiomeric excess of the final carboxylic acid would be expected to correlate with the diastereomeric ratio of the precursor.
Conclusion
While the use of this compound as a chiral auxiliary is not established in the literature, its structure suggests potential for inducing stereoselectivity in asymmetric transformations such as enolate alkylation. The protocols and data presented herein provide a hypothetical framework for the investigation and development of this and similar chiral secondary alcohols as auxiliaries in organic synthesis. Experimental validation is necessary to determine the actual efficacy of this compound in this role.
Application Note and Protocol for the Purification of 1-Phenylhexan-3-ol by Column Chromatography
Introduction
1-Phenylhexan-3-ol is a secondary alcohol of interest in synthetic organic chemistry and drug discovery. Its synthesis can often result in a mixture of the desired product along with unreacted starting materials and byproducts. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals requiring a high-purity sample for subsequent applications.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain or p-anisaldehyde stain
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (50-150 mesh)
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Protocols
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between this compound and any impurities, with a target Retention Factor (Rf) of approximately 0.25-0.35 for the desired compound.
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20% ethyl acetate).
-
Place the TLC plates in the developing chambers and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plates and mark the solvent front.
-
Visualize the spots under a UV lamp (if applicable) and then by staining with potassium permanganate or p-anisaldehyde stain followed by gentle heating.
-
Calculate the Rf value for each spot in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that gives the best separation and an Rf value for this compound in the desired range of 0.25-0.35. For the purpose of this protocol, we will assume a 15% ethyl acetate in hexanes solution is optimal.
2. Column Chromatography Purification
This protocol outlines the purification of this compound using flash column chromatography.
Protocol:
-
Column Preparation:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes). A common rule of thumb is to use approximately 50 g of silica gel for every 1 g of crude material.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial elution solvent through it until the pack is stable and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 g) to the dissolved sample and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).
-
Collect fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, after eluting with several column volumes of 5% ethyl acetate, the polarity can be increased to 10%, then 15%, and finally 20% ethyl acetate in hexanes to elute the desired compound and any more polar impurities.[1][2]
-
The choice of a gradient helps to ensure a good separation of compounds with different polarities.[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system (15% ethyl acetate in hexanes).
-
Visualize the TLC plate to identify the fractions containing the pure product (fractions showing a single spot at the correct Rf value).
-
-
Isolation of Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Data Presentation
The following table summarizes the key quantitative data for the proposed column chromatography protocol.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Diameter: 4 cm, Length: 50 cm |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexanes |
| Flow Rate | ~5 cm/min |
| Sample Load | 1 g of crude this compound |
| Hypothetical Rf (15% EtOAc/Hexanes) | |
| Non-polar impurity | 0.65 |
| This compound | 0.30 |
| Polar impurity | 0.10 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Quantification of 1-Phenylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylhexan-3-ol is an aromatic alcohol used as a fragrance ingredient in various consumer products. Accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and a proposed High-Performance Liquid Chromatography (HPLC) method. These methods are applicable to the analysis of this compound in raw materials and finished products such as cosmetics and perfumes.
Analytical Methods
Two primary chromatographic techniques are detailed for the quantification of this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS): This is the most common and robust method for the analysis of volatile and semi-volatile fragrance compounds.[1][2] GC-FID provides excellent quantification, while GC-MS is used for confirmation of identity.
-
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): This proposed method offers an alternative for the analysis of this compound, particularly for samples that are not directly amenable to GC analysis or for laboratories where GC is not available.
Method 1: Gas Chromatography (GC-FID/MS)
This method is based on the general principles outlined by the International Fragrance Association (IFRA) for the analysis of fragrance allergens.[1]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable solvent (e.g., ethanol, hexane, or methyl tert-butyl ether (MTBE)).
-
Add an internal standard (e.g., 1,4-dibromobenzene or a suitable deuterated analog) at a known concentration.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the supernatant (organic layer) to a clean vial for GC analysis.
2. GC-FID/MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| FID Detector | 300°C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N2): 25 mL/min |
| MS Detector | Transfer line: 280°C, Ion source: 230°C, Quadrupole: 150°C |
| MS Acquisition | Electron Ionization (EI) at 70 eV, Scan mode (m/z 40-400) or Selected Ion Monitoring (SIM) |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the chosen solvent, ranging from approximately 0.1 to 100 µg/mL.
-
Add the internal standard to each calibration standard at the same concentration as in the samples.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
Method Validation Data (Typical)
The following table summarizes typical validation parameters for the GC analysis of fragrance compounds. These values are indicative and should be determined for each specific laboratory and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 10% |
Workflow Diagram
Caption: Workflow for GC-FID/MS analysis of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC-UV/DAD) - Proposed Method
This method is proposed as an alternative to GC and is based on general HPLC methods for the analysis of fragrance allergens.[3]
Experimental Protocol
1. Sample Preparation
-
Follow the same liquid-liquid extraction procedure as described for the GC method. The final extract should be in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC-UV/DAD Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Wavelength | 210 nm (or optimal wavelength determined by UV scan) |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Column Temperature | 30°C |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-90% B, 20-25 min: 90% B, 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 1 to 200 µg/mL.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
Method Performance Characteristics (Typical)
The following table summarizes typical performance characteristics for the HPLC analysis of fragrance compounds.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Workflow Diagram
Caption: Workflow for HPLC-UV/DAD analysis of this compound.
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of this compound in various matrices. The choice of method will depend on the specific requirements of the analysis, the nature of the sample, and the available instrumentation. For routine quality control, GC-FID is often the method of choice due to its sensitivity and reproducibility. The proposed HPLC-UV/DAD method serves as a viable alternative. It is essential to validate the chosen method in the specific laboratory environment and for each sample matrix to ensure accurate and precise results.
References
Asymmetric Synthesis of Enantiopure 1-Phenylhexan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of enantiopure 1-Phenylhexan-3-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocols outlined below focus on established and reliable methods, including enzymatic kinetic resolution and catalyst-driven asymmetric reduction, to obtain high enantiopurity of the target alcohol.
Introduction
Chiral alcohols are critical intermediates in the synthesis of a vast array of biologically active molecules. The stereochemistry of these alcohols often dictates the efficacy and selectivity of the final drug substance. This compound, with its stereocenter at the carbinol carbon, is a key structural motif in various pharmaceutical candidates. Consequently, robust and efficient methods for the synthesis of its enantiomerically pure forms, (S)-1-Phenylhexan-3-ol and (R)-1-Phenylhexan-3-ol, are of significant interest.
This guide details two primary strategies for achieving high enantioselectivity in the synthesis of this compound:
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess.
-
Catalyst-Driven Asymmetric Reduction: This approach involves the direct, enantioselective reduction of the prochiral ketone, 1-Phenylhexan-3-one, to the desired chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst, is a prominent example of this strategy.
The following sections provide detailed protocols, data summaries, and workflow diagrams for these methodologies.
Section 1: Enzymatic Kinetic Resolution of (±)-1-Phenylhexan-3-ol
Kinetic resolution is a widely used technique for the separation of enantiomers. In this protocol, the lipase Novozym 435, an immobilized form of Candida antarctica lipase B, is employed to selectively acylate one enantiomer of racemic this compound. This results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol.
Data Presentation
| Entry | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-Alcohol (%) | Enantiomeric Excess (ee) of (R)-Ester (%) |
| 1 | Vinyl Acetate | Toluene | 42 | 75 | ~50 | >99 | >99 |
| 2 | Lauric Acid | Toluene | 50 | 2.5 | ~50 | 95 | Not Reported |
Table 1: Summary of quantitative data for the enzymatic kinetic resolution of (±)-1-Phenylhexan-3-ol. Data is based on protocols for similar substrates and optimized conditions.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
(±)-1-Phenylhexan-3-ol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl Acetate (acyl donor)
-
Toluene (solvent)
-
Hexane
-
Ethyl Acetate
-
Molecular Sieves (4Å), activated
-
Standard laboratory glassware and magnetic stirrer
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (±)-1-Phenylhexan-3-ol (1.0 eq.), toluene, and activated molecular sieves (133.2 kg/m ³).
-
Acyl Donor Addition: Add vinyl acetate (1.5-2.0 eq.) to the mixture.
-
Enzyme Addition: Add Novozym 435 (typically 10-20 mg/mL of substrate).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 42 °C) and monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Upon reaching the desired conversion, filter off the enzyme and wash it with toluene. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analysis: Determine the enantiomeric excess of the purified alcohol and ester using chiral HPLC or GC.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Section 2: Asymmetric Reduction of 1-Phenylhexan-3-one via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This method utilizes a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, delivers a hydride to the ketone in a highly stereocontrolled manner. The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol.
Data Presentation
| Entry | Catalyst | Borane Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Product |
| 1 | (R)-Methyl CBS | BH₃·THF | THF | -78 to -40 | 1.5 | 89 | 91 | (S)-1-Phenylhexan-3-ol |
| 2 | (S)-Methyl CBS | BH₃·THF | THF | -78 to -40 | 1.5 | High | High | (R)-1-Phenylhexan-3-ol |
Table 2: Representative data for the CBS reduction of 1-Phenylhexan-3-one. Data is based on established protocols for structurally similar ketones.[2]
Experimental Protocol: CBS Reduction of 1-Phenylhexan-3-one
Materials:
-
1-Phenylhexan-3-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C.
-
Catalyst and Borane Addition: Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) to the THF. Then, slowly add BH₃·THF solution (0.6 eq.). Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of 1-Phenylhexan-3-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction at -78 °C for 1 hour.
-
Additional Borane: Add an additional portion of BH₃·THF solution (0.6 eq.) dropwise over 1 hour at -78 °C.
-
Warming: Gradually warm the reaction mixture to -40 °C over 30 minutes and continue stirring for another 30 minutes.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol at -40 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantiopure this compound.
-
Analysis: Determine the yield and enantiomeric excess of the purified alcohol using chiral HPLC or GC.
Reaction Mechanism and Stereochemical Control
Caption: CBS reduction mechanism and stereocontrol.
Conclusion
The protocols described in these application notes provide reliable methods for the synthesis of enantiopure this compound. The choice between enzymatic kinetic resolution and asymmetric reduction will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), desired enantiomer, and scalability requirements. For the resolution of a pre-existing racemic mixture, the lipase-catalyzed approach is highly effective. For the direct synthesis of a single enantiomer from the prochiral ketone, the CBS reduction offers excellent stereocontrol and predictability. Researchers and drug development professionals can utilize these detailed methodologies to access this important chiral building block for their synthetic endeavors.
References
Application Notes and Protocols for Chiral Resolution of 1-Phenylhexan-3-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of 1-phenylhexan-3-ol enantiomers. The techniques covered include enzymatic kinetic resolution, chemical kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). These methods are foundational for the separation and analysis of enantiomers, a critical step in drug development and stereoselective synthesis.
Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[1] Lipases, particularly Candida antarctica lipase B (CAL-B), are highly effective for the resolution of secondary alcohols through enantioselective acylation.[1][2]
General Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Experimental Protocol
This protocol is a general guideline for the kinetic resolution of secondary alcohols and may require optimization for this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, succinic anhydride)[3]
-
Anhydrous organic solvent (e.g., toluene, hexane, tert-butyl methyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve racemic this compound (1.0 eq) in the selected anhydrous organic solvent (e.g., toluene, 10-20 mL per gram of substrate).
-
Addition of Reagents: Add the acyl donor. For vinyl acetate, typically 1.5-2.0 equivalents are used. For succinic anhydride, 0.5-1.0 equivalents can be employed.[3]
-
Enzyme Addition: Add immobilized CAL-B (typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Separation: Separate the resulting ester and the unreacted alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analysis: Determine the enantiomeric excess (e.e.) of both the isolated ester and the unreacted alcohol using chiral HPLC or GC. The specific rotation can be measured using a polarimeter.
Representative Quantitative Data (for similar secondary alcohols)
| Substrate (similar to this compound) | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product | e.e. (%) of Product | e.e. (%) of Substrate |
| (R,S)-2-Octanol | CAL-B | Succinic Anhydride | Acetonitrile | 24 | ~50 | (R)-hemiester | >95 | >95 |
| Racemic 1-phenylethanol | CAL-B | Vinyl Acetate | Hexane | 4 | ~45 | (R)-acetate | >99 | ~95 |
Note: This data is illustrative and based on the resolution of similar secondary alcohols. Optimal conditions and results for this compound may vary.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for a wide range of compounds.
General Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development and Separation.
Experimental Protocol (Method Development)
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
-
Additives (e.g., trifluoroacetic acid, diethylamine)
-
A selection of chiral HPLC columns (e.g., Daicel Chiralpak series, Phenomenex Lux series)
-
HPLC system with a UV detector
Procedure:
-
Column Screening:
-
Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., isopropanol).
-
Screen a set of chiral columns with broad applicability (e.g., columns based on cellulose and amylose derivatives).
-
For each column, test a set of standard mobile phases, typically in normal phase mode (e.g., hexane/isopropanol mixtures like 90:10, 80:20) and potentially reversed-phase mode (e.g., acetonitrile/water or methanol/water).
-
-
Method Optimization:
-
Once partial separation is observed on a particular column/mobile phase combination, optimize the separation by systematically varying the mobile phase composition (e.g., fine-tuning the ratio of hexane to alcohol).
-
Optimize the flow rate. Lower flow rates can sometimes improve resolution.
-
Investigate the effect of temperature. Changing the column temperature can significantly impact selectivity.
-
For acidic or basic analytes, consider adding small amounts of additives (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the mobile phase to improve peak shape.
-
-
Analysis and Preparative Separation:
-
For analytical purposes, use the optimized method to determine the enantiomeric excess of samples.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer as they elute from the column. The purity of the collected fractions should be confirmed by re-injecting a small amount onto the analytical column.
-
Illustrative Chiral HPLC Conditions for Similar Secondary Alcohols
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Racemic Propranolol Analogues | Kromasil 5-Amycoat | n-hexane/ethanol (80:20 v/v) | 1.0 (analytical), 15.0 (preparative) | UV |
| Racemic 1-phenylethanol | Chiralcel OD-H | n-hexane/isopropanol (90:10 v/v) | 1.0 | 254 |
Note: These are example conditions and will likely require significant modification for the successful separation of this compound enantiomers.
Chemical Resolution via Diastereomer Formation
Chemical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[5]
General Workflow for Chemical Resolution
Caption: Workflow for Chemical Resolution via Diastereomer Formation.
Experimental Protocol
This protocol provides a general framework for the chemical resolution of a secondary alcohol using a chiral carboxylic acid as the resolving agent.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral resolving agent (e.g., (R)- or (S)-O-acetylmandelic acid, tartaric acid derivatives)
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)
-
Catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Reagents for hydrolysis (e.g., aqueous NaOH or HCl, lithium aluminum hydride)
-
Standard laboratory glassware
Procedure:
-
Formation of Diastereomeric Esters:
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq), the chiral carboxylic acid (1.0 eq), and a catalytic amount of DMAP in an anhydrous aprotic solvent.
-
Cool the mixture in an ice bath and add the coupling agent (e.g., DCC, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Separation of Diastereomers:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the diastereomers. This is most commonly achieved by fractional crystallization from a suitable solvent system. Alternatively, column chromatography can be used.
-
-
Cleavage of the Chiral Auxiliary:
-
Hydrolyze the separated diastereomeric esters individually to liberate the enantiomerically pure alcohols. A common method is saponification with aqueous NaOH in a solvent like methanol or ethanol, followed by acidification and extraction.
-
The chiral resolving agent can often be recovered from the aqueous layer after acidification and extraction.
-
-
Purification and Analysis:
-
Purify the resulting enantiomerically enriched alcohols by column chromatography or distillation.
-
Determine the enantiomeric excess of each alcohol by chiral HPLC or GC.
-
Considerations for Chemical Resolution
-
The choice of resolving agent is crucial and often requires screening.
-
The formation of crystalline diastereomers is ideal for easy separation.
-
The conditions for cleaving the chiral auxiliary must not cause racemization of the product.
These protocols provide a starting point for the successful chiral resolution of this compound. Optimization of reaction conditions, solvent, temperature, and choice of catalyst or chiral stationary phase will be necessary to achieve high enantiopurity and yield.
References
- 1. utupub.fi [utupub.fi]
- 2. researchgate.net [researchgate.net]
- 3. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantiomers and Their Resolution [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
Application of 1-Phenylhexan-3-ol in the synthesis of novel organic compounds
Application Notes and Protocols: 1-Phenylhexan-3-ol in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile secondary alcohol that holds potential as a key starting material in the synthesis of a variety of novel organic compounds. Its chemical structure, featuring a phenyl group, a hydroxyl group, and a flexible hexyl chain, allows for a range of chemical transformations, making it an attractive building block in medicinal chemistry and materials science. This document provides an overview of potential synthetic applications of this compound, including detailed, generalized experimental protocols for key transformations. While specific examples of its use in the synthesis of novel, named compounds are limited in publicly available literature, the following sections detail standard organic reactions that can be applied to this substrate to generate diverse derivatives.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for planning and executing synthetic transformations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2180-43-0 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 270.5 °C (estimated) |
| Melting Point | 34 °C |
| Density | 0.952 g/cm³ (estimated) |
Synthetic Applications and Protocols
The reactivity of this compound is primarily dictated by its secondary hydroxyl group. This functional group can undergo oxidation, esterification, etherification, and dehydration reactions to yield a variety of derivatives.
Oxidation to 1-Phenylhexan-3-one
The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 1-Phenylhexan-3-one. This ketone can serve as a precursor for further functionalization, such as in the synthesis of nitrogen-containing heterocycles or other complex molecules.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To this solution, add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Phenylhexan-3-one.
Table 2: Reagents and Conditions for Oxidation of this compound
| Reagent | Molar Ratio (Reagent:Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) |
| PCC | 1.5 : 1 | DCM | 25 | 2-4 |
| Swern Oxidation | 2.0 : 1 (Oxalyl Chloride), 3.0 : 1 (DMSO), 5.0 : 1 (Triethylamine) | DCM | -78 to 25 | 1-2 |
| Dess-Martin Periodinane | 1.1 : 1 | DCM | 25 | 1-3 |
Logical Workflow for Oxidation
Caption: Workflow for the oxidation of this compound.
Esterification to Novel Esters
Esterification of this compound with various carboxylic acids or their derivatives can lead to a library of novel esters. These esters may possess interesting biological activities or find applications as fragrances and flavoring agents.
Experimental Protocol: Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq.) in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation or column chromatography.
Signaling Pathway for Acid-Catalyzed Esterification
Caption: Mechanism of Fischer Esterification.
Dehydration to Alkenes
Acid-catalyzed dehydration of this compound will lead to the formation of a mixture of isomeric alkenes, primarily 1-phenylhex-2-ene and 1-phenylhex-3-ene (E/Z isomers). The regioselectivity of the elimination can be influenced by the choice of the dehydrating agent and reaction conditions. These alkenes can be valuable intermediates for further synthetic elaborations.
Experimental Protocol: Acid-Catalyzed Dehydration
-
Setup: Place this compound (1.0 eq.) in a round-bottom flask.
-
Reagent Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid (0.2-0.5 eq.), with cooling.
-
Reaction: Heat the reaction mixture. The temperature will depend on the acid used; for sulfuric acid, a temperature of 140-170 °C is typical for secondary alcohols. For more gentle conditions, reagents like phosphorus oxychloride in pyridine can be used at lower temperatures.
-
Product Collection: The alkene products can be distilled directly from the reaction mixture as they are formed.
-
Work-up and Purification: Wash the collected distillate with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and purify by fractional distillation.
Experimental Workflow for Dehydration
Caption: General workflow for the dehydration of this compound.
Conclusion
This compound is a readily available precursor for the synthesis of a range of functionalized organic molecules. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel ketones, esters, and alkenes. These derivatives can be further elaborated to access a wider chemical space for applications in drug discovery, fragrance development, and material science. It is important to note that all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Safe handling and storage procedures for 1-Phenylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the handling and storage of 1-Phenylhexan-3-ol (CAS No. 2180-43-0). The following protocols are based on general laboratory safety principles and data available for structurally similar compounds. Users should always consult a comprehensive and verified Safety Data Sheet (SDS) for this compound from their supplier before commencing any work.
Introduction
This compound is a chemical compound used in various research and development applications. Due to the potential hazards associated with this and similar chemicals, it is imperative to follow strict safety protocols to minimize risk to personnel and the environment.
Hazard Identification and GHS Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
It is crucial to handle this compound with the assumption that it may possess these and potentially other unidentified hazards.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2180-43-0 | [1][2] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [2] |
| Appearance | Light yellow liquid | [3] |
| Odor | Odorless | [3] |
| Boiling Point | 251 - 253 °C @ 760 mmHg | [3] |
| Melting Point | -11 °C | [3] |
| Flash Point | 103 °C | [3] |
| Specific Gravity | 0.990 | [3] |
Safe Handling Protocols
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.
-
A certified chemical fume hood is required for all procedures that may generate aerosols or vapors.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Type | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator may be required for certain operations. |
General Handling Procedures
-
Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Use Appropriate Tools: Use appropriate, non-sparking tools for transferring the chemical.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[3][5]
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1-Phenylhexan-3-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low yield in the Grignard synthesis of 1-Phenylhexan-3-ol. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a Grignard reaction?
A1: The most frequent issues stem from the high reactivity of the Grignard reagent. Key causes include:
-
Presence of Water: Grignard reagents are strong bases and react readily with even trace amounts of water from glassware, solvents, or starting materials, which quenches the reagent.[1][2][3]
-
Impure or Inactive Magnesium: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[4][5]
-
Impure Reagents: Contaminants in the alkyl halide or the aldehyde can lead to side reactions.
-
Side Reactions: Competing reactions such as Wurtz coupling, enolization of the aldehyde, and reduction of the aldehyde can consume reagents and lower the yield of the desired alcohol.[6]
Q2: My Grignard reaction is difficult to initiate. What are the signs of a successful start, and how can I get it going?
A2: A successful initiation is typically marked by the formation of a cloudy or murky solution and gentle bubbling or refluxing of the solvent.[2] If the reaction does not start, you can try the following activation methods:
-
Add a small crystal of iodine, which can chemically activate the magnesium surface.[2][4]
-
Mechanically crush a few pieces of the magnesium turnings with a glass rod to expose a fresh, unoxidized surface (exercise caution to avoid breaking the flask).[5]
-
Apply gentle heat with a heat gun or warm water bath.[2]
-
Add a small amount of a pre-formed Grignard solution from a successful batch to initiate the reaction.[2]
Q3: How can I determine the actual concentration of my Grignard reagent before use?
A3: Since the yield of Grignard reagent formation can be variable, it is highly recommended to determine its concentration via titration before adding it to the aldehyde. This ensures accurate stoichiometry.[4][7] Several methods are effective, with common ones involving titrants like I2, menthol, or diphenylacetic acid in the presence of an indicator.[7][8][9][10]
Q4: What are the primary side products in the synthesis of this compound and how can they be minimized?
A4: The main side products include:
-
Butane: Formed when the butylmagnesium bromide is protonated by water.[3] Minimized by ensuring strictly anhydrous conditions.
-
Octane: Results from the Wurtz coupling of two butyl groups. This can be reduced by slow addition of the butyl halide during reagent formation and avoiding high temperatures.[11]
-
1-Phenyl-2-propanone (Phenylacetone): If phenylacetaldehyde undergoes enolization by the Grignard reagent acting as a base, the starting aldehyde will be recovered after workup.[6] Using low temperatures during the addition can favor the desired nucleophilic attack.
Section 2: Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area: Grignard Reagent Formation
Q: The reaction mixture remains clear, and the magnesium is unreacted after adding the alkyl halide. What should I do? A: This indicates a failure to initiate. The primary suspect is the passivating magnesium oxide layer or the presence of moisture.
-
Solution:
Q: The solution turned dark brown or black while refluxing during Grignard formation. Is this a problem? A: A dark, cloudy gray appearance is normal. However, a very dark black color, especially if the reaction has been heated for an extended period, may suggest decomposition or side reactions.[12]
-
Solution:
-
Avoid prolonged heating. Once the reaction is initiated, it is often self-sustaining. Gentle heating may be needed only if it subsides prematurely.[12]
-
Ensure a steady but not overly vigorous reflux.
-
Proceed to the next step once most of the magnesium has been consumed. Do not wait for every last piece to dissolve.[2]
-
Problem Area: Reaction with Phenylacetaldehyde
Q: My final yield was very low, and I recovered a large amount of unreacted phenylacetaldehyde. A: This suggests a problem with the Grignard reagent's activity or quantity.
-
Possible Causes & Solutions:
-
Inactive Reagent: The Grignard reagent may have been quenched by moisture. Re-run the experiment ensuring all components are scrupulously dry.[1]
-
Insufficient Reagent: The actual concentration of the Grignard reagent was lower than assumed. Always titrate the reagent before use to determine its molarity and use the correct stoichiometric amount (typically 1.05-1.2 equivalents).[7]
-
Enolization: Phenylacetaldehyde has acidic alpha-protons. The Grignard reagent may have acted as a base, enolizing the aldehyde instead of attacking the carbonyl carbon.[6] To minimize this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
-
Q: My product is contaminated with a high-boiling impurity that appears to be octane. A: This is a result of Wurtz coupling, where two molecules of the alkyl halide couple in the presence of magnesium.
-
Solution:
-
During the formation of the Grignard reagent, add the solution of butyl halide in ether/THF dropwise to the magnesium suspension. This maintains a low concentration of the halide and disfavors the coupling side reaction.[12]
-
Avoid excessive heating during reagent formation.
-
Problem Area: Work-up and Purification
Q: A thick, unmanageable emulsion formed during the aqueous work-up. A: This is common due to the formation of magnesium salts (magnesium alkoxide and hydroxide).
-
Solution:
-
Ensure the quench is performed at a low temperature (ice bath).
-
Add the acid quencher (e.g., saturated NH4Cl or dilute HCl) slowly with vigorous stirring.[11]
-
If an emulsion persists, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
In some cases, filtering the mixture through a pad of Celite before separating the layers can be effective.
-
Section 3: Experimental Protocols
Protocol 3.1: Titration of Grignard Reagent by Iodine
This method is quick and reliable for determining the concentration of the active Grignard reagent.
Methodology:
-
Flame-dry a small vial equipped with a magnetic stir bar and flush with nitrogen.
-
Add approximately 100 mg of iodine (I₂) to the vial and dissolve it in 1.0 mL of anhydrous THF. The solution will be a dark brown.[9]
-
Add 1.0 mL of a 0.5 M solution of LiCl in THF.[9]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard solution dropwise via a 1 mL syringe while stirring vigorously.
-
The endpoint is reached when the dark brown/violet color disappears and the solution becomes colorless or pale yellow.[9]
-
Record the volume of Grignard reagent added. Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Protocol 3.2: Synthesis of this compound
Glassware Preparation:
-
All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried at >120 °C overnight or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.[2][13]
Step 1: Formation of Butylmagnesium Bromide
-
Place magnesium turnings (1.2 eq) in the reaction flask. Assemble the apparatus under an inert atmosphere.
-
Add a small crystal of iodine.
-
Prepare a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (~10%) of the 1-bromobutane solution to the magnesium. Wait for the reaction to initiate (cloudiness, bubbling). If it doesn't start, gently warm the flask.[2]
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has dissolved.
-
(Optional but Recommended) Take an aliquot and determine the concentration via titration (Protocol 3.1).
Step 2: Reaction with Phenylacetaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of phenylacetaldehyde (1.0 eq based on titrated Grignard) in anhydrous ether or THF in the dropping funnel.
-
Add the phenylacetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Continue adding the NH₄Cl solution until the bubbling ceases and two clear layers are visible.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via flash column chromatography or vacuum distillation to obtain pure this compound.
Section 4: Data Presentation
Table 1: Comparison of Common Grignard Titration Methods
| Titration Method | Titrant/Indicator | Endpoint Observation | Advantages | Disadvantages |
| Iodine Titration | I₂ in THF/LiCl | Disappearance of dark brown I₂ color to colorless/yellow.[9] | Fast, simple, sharp endpoint. | Iodine can react with some septa.[8] |
| Watson-Eastham | sec-Butanol / 1,10-Phenanthroline | Formation of a persistent violet or burgundy color.[7][10] | Highly accurate, does not titrate non-basic hydrolysis products. | Requires preparation and standardization of sec-butanol solution. |
| Diphenylacetic Acid | Diphenylacetic acid in THF | Appearance of a persistent yellow color.[7] | Simple setup, uses a solid titrant. | Endpoint color can sometimes be faint. |
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Inactive magnesium (MgO layer); Wet reagents/glassware. | Activate Mg with iodine or crushing; Rigorously dry all components.[2][4] |
| Low yield, starting aldehyde recovered | Inactive/quenched Grignard; Insufficient Grignard; Aldehyde enolization. | Ensure anhydrous conditions; Titrate reagent for accurate stoichiometry; Add aldehyde at 0 °C.[6][7] |
| Significant alkane/coupled byproducts | Grignard quenched by water; Wurtz coupling reaction. | Ensure anhydrous conditions; Slow, dropwise addition of alkyl halide.[3][12] |
| Persistent emulsion during work-up | Formation of magnesium salts. | Add saturated brine; Filter through Celite. |
| Darkening/charring of reaction | Overheating, decomposition. | Maintain gentle reflux; Avoid prolonged heating; Use a water bath for temperature control.[12] |
Section 5: Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
References
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
Optimization of reaction conditions for the synthesis of 1-Phenylhexan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 1-Phenylhexan-3-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Grignard reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents.[1][2] |
| 2. Poor Quality Magnesium: The magnesium surface may be oxidized, preventing reaction. | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or by crushing the turnings in the reaction flask.[1] | |
| 3. Inactive Grignard Reagent: The Grignard reagent may not have formed successfully. | Confirm the formation of the Grignard reagent before adding the aldehyde. A successful formation is often indicated by a color change and gentle reflux. | |
| 4. Incorrect Stoichiometry: An improper ratio of Grignard reagent to aldehyde can lead to incomplete reaction or side product formation. | Typically, a slight excess (1.1-1.2 equivalents) of the Grignard reagent is used. Titrate the Grignard reagent to determine its exact concentration before use. | |
| 5. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While the initial addition is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can improve the yield. | |
| Formation of Biphenyl Side Product | Side reaction of the Grignard reagent: Phenylmagnesium bromide can couple with unreacted bromobenzene. | Add the bromobenzene slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide. |
| Oily Product That is Difficult to Purify | Presence of unreacted starting materials or side products: Benzaldehyde or other impurities can make crystallization or purification difficult. | Purify the crude product using column chromatography on silica gel. Alternatively, distillation under reduced pressure can be effective. |
| Reaction Fails to Initiate | 1. Oxidized Magnesium: As mentioned above, an oxide layer on the magnesium can prevent the reaction from starting. | Use iodine or 1,2-dibromoethane to activate the magnesium. Gentle heating or sonication can also help initiate the reaction. |
| 2. Impurities in the Solvent: Traces of water in the solvent will quench the Grignard reagent as it forms. | Use freshly distilled, anhydrous solvent (e.g., diethyl ether or THF). |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and direct method for synthesizing this compound, a secondary alcohol, is through a Grignard reaction.[3][4] There are two primary retrosynthetic disconnections for this synthesis:
-
Route A: Reaction of benzaldehyde with propylmagnesium bromide .
-
Route B: Reaction of 3-phenylpropanal with propylmagnesium bromide .
Q2: How can I optimize the yield of this compound?
A2: Optimization of the reaction conditions is crucial for maximizing the yield. Key parameters to consider include:
-
Temperature Control: The addition of the aldehyde to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction. Subsequently, allowing the reaction to warm to room temperature ensures completion.
-
Reagent Purity: The purity of the starting materials, particularly the absence of water, is critical for a successful Grignard reaction.[1]
-
Stoichiometry: A slight excess of the Grignard reagent is often beneficial. For precise control, the concentration of the Grignard reagent can be determined by titration before the reaction.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.
Q3: What are the most common side products in this synthesis?
A3: Potential side products in the Grignard synthesis of this compound include:
-
Biphenyl: Formed from the coupling of phenylmagnesium bromide with unreacted bromobenzene (if this route is used to prepare the Grignard reagent).
-
Unreacted Starting Materials: Benzaldehyde or 3-phenylpropanal may remain if the reaction does not go to completion.
-
Products of Enolization: If the aldehyde has acidic alpha-hydrogens, the Grignard reagent can act as a base, leading to enolization and potential side reactions.
Q4: What is the best method for purifying the final product?
A4: The purification of this compound typically involves:
-
Aqueous Workup: Quenching the reaction with a weak acid (e.g., saturated aqueous ammonium chloride) followed by extraction with an organic solvent.
-
Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate.
-
Solvent Removal: Removal of the solvent under reduced pressure.
-
Final Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzaldehyde and Propylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether. Add a small amount of the 1-bromopropane solution to the magnesium and wait for the reaction to initiate (indicated by a color change and gentle reflux). Once initiated, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Illustrative Data for Synthesis Optimization
Disclaimer: The following data is illustrative and based on general Grignard reactions. Actual results may vary and should be optimized for the specific reaction.
| Entry | Aldehyde | Grignard Reagent | Equivalents of Grignard | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Propylmagnesium bromide | 1.1 | 0 to RT | 2 | ~75-85 |
| 2 | Benzaldehyde | Propylmagnesium bromide | 1.5 | 0 to RT | 2 | ~80-90 |
| 3 | Benzaldehyde | Propylmagnesium bromide | 1.1 | -20 to RT | 3 | ~70-80 |
| 4 | 3-Phenylpropanal | Propylmagnesium bromide | 1.1 | 0 to RT | 2 | ~70-80 |
Visualizations
References
Side reactions in the synthesis of 1-Phenylhexan-3-ol and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Phenylhexan-3-ol, particularly when using the Grignard reaction.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Q1: My Grignard reaction to synthesize this compound failed, and I recovered mostly my starting materials. What went wrong?
A1: The most common reason for the failure of a Grignard reaction is the presence of protic substances, which quench the Grignard reagent. Grignard reagents are potent bases and will react with even weakly acidic protons from sources like water, alcohols, or even acidic functional groups on the starting materials.[1][2][3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying, before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1][4]
-
Use Anhydrous Solvents: The solvent (typically diethyl ether or tetrahydrofuran) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.
-
Check Starting Material Purity: Ensure your 3-phenylpropanal and 1-bromopropane are free of water or other protic impurities.
-
Issue 2: Presence of Significant Byproducts
Q2: My reaction produced a mixture of products. Besides the desired this compound, I've identified other compounds. What are the likely side reactions?
A2: Several side reactions can occur during the Grignard synthesis of this compound, leading to the formation of various impurities. The most common side reactions are Wurtz coupling, enolization of the aldehyde, and reduction of the aldehyde.
-
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the alkyl halide starting material.[1][5][6] In this synthesis, propylmagnesium bromide can react with unreacted 1-bromopropane to form hexane.
-
Prevention: Add the 1-bromopropane slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide and minimizes the coupling reaction.[5] Controlling the reaction temperature is also crucial, as higher temperatures can favor the Wurtz reaction.[1]
-
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the 3-phenylpropanal, forming an enolate.[7] This is a competing reaction to the desired nucleophilic addition. Upon workup, the enolate will be protonated, regenerating the starting aldehyde.
-
Prevention: This side reaction is more prominent with sterically hindered ketones and bulky Grignard reagents.[7] Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can favor the desired 1,2-addition. The choice of solvent can also influence the outcome.
-
-
Reduction: The Grignard reagent can reduce the aldehyde to an alcohol. This occurs when a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde via a cyclic transition state.[7]
-
Prevention: This is more common with bulky Grignard reagents and sterically hindered carbonyl compounds.[7] Controlling the reaction temperature and using a Grignard reagent with minimal β-hydrogens where possible can mitigate this.
-
Q3: How can I minimize the formation of these byproducts to improve the purity and yield of this compound?
A3: To optimize the synthesis of this compound and minimize side reactions, consider the following:
-
Slow Addition: Add the solution of 3-phenylpropanal to the Grignard reagent dropwise and with efficient stirring. This ensures that the Grignard reagent is in excess at the point of addition, which favors the desired nucleophilic addition over side reactions.
-
Temperature Control: Maintain a low reaction temperature, typically by using an ice bath. This helps to control the exothermic nature of the Grignard reaction and disfavors side reactions like Wurtz coupling and enolization.
-
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere is critical to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis of this compound under different conditions. The values are illustrative and can vary based on specific experimental parameters.
| Condition | Expected Major Product(s) | Typical Yield of this compound | Expected Purity |
| Optimal Conditions (Anhydrous, slow addition, low temp.) | This compound | 70-85% | >90% |
| Presence of Moisture | Propane, 3-phenylpropanal (unreacted) | <10% | Very Low |
| High Temperature & Rapid Addition of Alkyl Halide | This compound, Hexane | 40-60% | Low to Moderate |
| Sterically Hindered Reagents/High Temperature | This compound, 3-phenylpropanal (from enolization), 1-phenylpropan-1-ol (from reduction) | 30-50% | Low |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from 1-bromopropane and 3-phenylpropanal.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromopropane
-
Anhydrous diethyl ether
-
3-Phenylpropanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent (Propylmagnesium Bromide):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Phenylpropanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 3-phenylpropanal in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 3-phenylpropanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or distillation.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-Phenylhexan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of 1-Phenylhexan-3-ol after its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Q: My initial crude product of this compound shows significant impurities on TLC and/or GC-MS analysis. What are the likely impurities and how can I remove them?
A: Following a typical Grignard synthesis, the most common impurities are unreacted starting materials (e.g., benzaldehyde, propylmagnesium bromide), and byproducts such as biphenyl.[1] The purification strategy will depend on the nature of these impurities.
Recommended Actions:
-
Acidic Wash: To remove unreacted Grignard reagent and magnesium salts, a careful aqueous workup with a dilute acid (e.g., 1 M HCl) is recommended. This step also protonates the alkoxide intermediate to form the desired alcohol.
-
Base Wash: A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.
-
Extraction: The product should be extracted into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying and Evaporation: The organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
If significant impurities remain after these steps, further purification by distillation, chromatography, or recrystallization is necessary.
Issue 2: Difficulty in Separating this compound from a Close-Boiling Impurity
Q: Fractional distillation is not effectively separating my product from an impurity with a similar boiling point. How can I improve the separation?
A: When impurities have boiling points close to that of this compound (estimated boiling point ~270.52°C), standard fractional distillation may be insufficient.[2]
Recommended Actions:
-
Increase Column Efficiency: Utilize a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[3]
-
Vacuum Distillation: Reducing the pressure of the distillation apparatus will lower the boiling points of all components, potentially increasing the boiling point difference between the product and the impurity, leading to better separation.
-
Azeotropic Distillation: For certain impurities, the addition of an entrainer that forms a low-boiling azeotrope with the impurity can be effective. For example, benzol has been used to separate secondary alcohols from other components.[4]
Issue 3: Product Streaking or Poor Separation During Column Chromatography
Q: I am attempting to purify this compound using silica gel column chromatography, but the product is streaking, or the separation from impurities is poor.
A: Streaking and poor separation on a silica gel column can be caused by several factors, including improper solvent system selection, column overloading, or issues with the stationary phase.
Recommended Actions:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the product on a TLC plate.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column with too much sample will lead to broad peaks and poor separation. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for effective separation.[5]
-
Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Check for Acidity: Silica gel is slightly acidic, which can sometimes cause issues with acid-sensitive compounds. If this is suspected, neutral alumina can be used as an alternative stationary phase.[5]
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The estimated boiling point of this compound is approximately 270.52°C at atmospheric pressure.[2] However, it is advisable to perform distillation under reduced pressure to prevent potential decomposition at high temperatures. The boiling point of a potential precursor, 1-phenylhexan-3-one, is reported to be between 260-263°C.[6][7][8]
Q2: What are the key physical properties of this compound and its potential impurities?
A2: The table below summarizes the relevant physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | C₁₂H₁₈O | 178.27 | ~270.52[2] |
| 1-Phenylhexan-3-one | C₁₂H₁₆O | 176.25 | 260.8 - 263[6][7][8] |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 |
Q3: Can this compound be purified by recrystallization?
A3: Recrystallization is a viable purification method if the crude product is a solid at room temperature or if a suitable solvent system can be found that allows for crystallization at low temperatures. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For aromatic alcohols, solvent systems such as ethanol/water or hexane/ethyl acetate mixtures are often good starting points.[10][11]
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography. For a more quantitative assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It can separate volatile compounds and provide information about their identity and relative abundance.[12]
Experimental Protocols
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Addition: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the mixture begins to boil, observe the temperature on the thermometer. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound. It is advisable to collect several fractions and analyze their purity by TLC or GC-MS.
-
Vacuum Application (Recommended): For higher purity and to avoid decomposition, perform the distillation under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase if necessary to elute the product.
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... [guidechem.com]
- 3. Purification [chem.rochester.edu]
- 4. US1422583A - Process of purifying higher secondary alcohols - Google Patents [patents.google.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. chembam.com [chembam.com]
- 8. Manufacture 1-phenylhexan-3-one manufacturer supplier - BETTER [betterchemtech.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. echemi.com [echemi.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 1-Phenylhexan-3-ol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Phenylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a secondary benzylic alcohol, the primary degradation pathways are anticipated to be oxidation and dehydration.
-
Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 1-Phenylhexan-3-one. This can be initiated by exposure to atmospheric oxygen, oxidizing agents, or under conditions of elevated temperature and light. Further oxidation of the alkyl chain or aromatic ring can occur under more aggressive conditions, potentially leading to the formation of benzoic acid and other degradation products.
-
Dehydration: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration to form a mixture of isomeric alkenes, primarily 1-phenylhex-2-ene and 1-phenylhex-3-ene.
-
Photodegradation: Exposure to UV light can lead to the formation of radical intermediates, which can trigger a cascade of degradation reactions, including oxidation and polymerization.[1][2][3][4]
Q2: How should this compound be properly stored to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The use of amber glass vials or other light-protective containers is recommended to shield it from light exposure.[3]
Q3: What are the expected degradation products I should monitor in my stability studies?
A3: The primary degradation products to monitor are 1-Phenylhexan-3-one (from oxidation) and isomeric forms of 1-phenylhexene (from dehydration). Depending on the stress conditions, other minor degradation products such as benzaldehyde and benzoic acid might also be observed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Peaks in Chromatogram During Analysis
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify Sample Handling: Ensure that the sample was not exposed to high temperatures, direct light, or strong acids/bases during preparation. 2. Analyze a Fresh Sample: Prepare and immediately analyze a fresh sample of this compound to see if the unexpected peaks are still present. 3. Stress a Sample: Intentionally expose a sample to mild heat or light and re-analyze to see if the unexpected peaks increase in intensity, which would suggest they are degradation products. |
| In-Column Degradation | 1. Check GC Inlet Temperature: If using Gas Chromatography (GC), a high inlet temperature can cause thermal degradation. Try reducing the inlet temperature. 2. Evaluate Column Activity: Active sites on the GC or HPLC column can catalyze degradation. Use a new or deactivated column to see if the issue persists. In-column dehydration of benzylic alcohols has been reported. |
| Contaminated Solvent or Reagents | 1. Run a Blank: Inject the solvent used for sample preparation to check for contaminants. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity and suitable for the analytical technique being used. |
Issue 2: Inconsistent Assay Results for this compound
| Possible Cause | Troubleshooting Steps |
| Sample Instability in Solution | 1. Time-Course Study: Analyze the sample solution at different time points after preparation (e.g., 0, 2, 4, 8 hours) to assess its stability in the chosen solvent. If the assay value decreases over time, the compound is degrading in the solution. 2. Solvent Selection: Test the stability of this compound in different solvents to find one in which it is more stable. Aprotic solvents may be preferable to minimize dehydration. |
| Adsorption to Vials or Pipette Tips | 1. Use Silanized Glassware: If adsorption is suspected, use silanized glass vials and low-retention pipette tips. 2. Vary Concentration: Analyze samples at different concentrations. Non-linear responses can sometimes indicate adsorption issues. |
| Photodegradation during Sample Preparation | 1. Protect from Light: Perform sample preparation steps under low light conditions or using amber-colored labware.[3][4] |
Summary of Potential Degradation Products and Conditions
| Stress Condition | Potential Degradation Products | Analytical Method for Detection |
| Oxidative | 1-Phenylhexan-3-one, Benzaldehyde, Benzoic Acid | GC-MS, HPLC-UV/MS |
| Acidic Hydrolysis | 1-Phenylhex-2-ene, 1-Phenylhex-3-ene | GC-MS |
| Basic Hydrolysis | Generally stable, but oxidation may be accelerated | GC-MS, HPLC-UV/MS |
| Thermal | 1-Phenylhexan-3-one, 1-Phenylhexenes, Benzene, Toluene | GC-MS |
| Photolytic | 1-Phenylhexan-3-one, various radical-induced products | HPLC-UV/MS, GC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing (ICH Q1B)[1][2][3][4]
-
Sample Preparation:
-
Place a thin layer of solid this compound in a chemically inert and transparent container.
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL in a quartz cuvette or other transparent vessel.
-
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A calibrated photostability chamber is required.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Common impurities in commercially available 1-Phenylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 1-Phenylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in commercially available this compound?
A1: Commercially available this compound, typically synthesized via a Grignard reaction, may contain several types of impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Depending on the specific synthetic route, these can include compounds like bromobenzene and hexanal.
-
Reaction Byproducts: The most common byproduct of a Grignard reaction involving a phenyl Grignard reagent is biphenyl, formed by the coupling of the Grignard reagent itself. Another potential byproduct is benzene, which can form if the Grignard reagent comes into contact with any source of protons, such as water.[1]
-
Oxidation Products: Partial oxidation of the final product can lead to the presence of 1-Phenylhexan-3-one.
-
Residual Solvents: The synthesis is typically carried out in ethereal solvents, so residues of diethyl ether or tetrahydrofuran (THF) may be present.
Q2: What is the typical purity of commercial this compound?
A2: The purity of commercially available this compound is generally around 95%.[2] This means that up to 5% of the material may consist of the impurities mentioned above.
Q3: My reaction is sensitive to certain functional groups. Which impurities in this compound should I be most concerned about?
A3: If your experiment is sensitive to aldehydes, the presence of unreacted hexanal could be a concern. If your reaction is sensitive to ketones, the presence of 1-Phenylhexan-3-one could interfere. For reactions sensitive to aromatic hydrocarbons, the presence of benzene and biphenyl should be considered.
Q4: How can I remove these impurities from my this compound?
A4: Standard purification techniques such as fractional distillation or column chromatography are effective for removing the common impurities. The choice of method will depend on the boiling points and polarities of the impurities relative to this compound.
Troubleshooting Guide
Issue 1: Unexpected Side Reactions or Low Yield in My Experiment
Possible Cause: The presence of unreacted starting materials or byproducts in the this compound is interfering with your reaction.
Troubleshooting Steps:
-
Analyze the Purity of Your this compound: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities. A general protocol is provided in the "Experimental Protocols" section below.
-
Purify the this compound: Based on the identified impurities, choose an appropriate purification method.
-
For high-boiling impurities (like biphenyl): Fractional distillation under reduced pressure is recommended.
-
For impurities with different polarities (like 1-Phenylhexan-3-one): Column chromatography on silica gel can be effective.
-
-
Re-run Your Experiment: Use the purified this compound in your reaction and compare the results.
Issue 2: Inconsistent Results Between Different Batches of this compound
Possible Cause: The impurity profile varies between different commercial batches.
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) for Each Batch: The CoA may provide information on the purity and major impurities.
-
Perform Incoming Quality Control: Analyze each new batch of this compound using a standardized analytical method like GC-MS to establish its impurity profile before use.
-
Standardize Purification: If significant batch-to-batch variation is observed, consider implementing a standard purification step for all incoming material to ensure consistency.
Data Presentation
Table 1: Potential Impurities in Commercial this compound and Their Likely Origin
| Impurity Category | Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Starting Materials | Bromobenzene | C₆H₅Br | 157.01 | Unreacted Grignard reagent precursor |
| Hexanal | C₆H₁₂O | 100.16 | Unreacted aldehyde | |
| Byproducts | Biphenyl | C₁₂H₁₀ | 154.21 | Coupling of phenylmagnesium bromide |
| Benzene | C₆H₆ | 78.11 | Reaction of Grignard reagent with water | |
| Oxidation Product | 1-Phenylhexan-3-one | C₁₂H₁₆O | 176.25 | Oxidation of this compound |
| Residual Solvents | Diethyl Ether | (C₂H₅)₂O | 74.12 | Reaction solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reaction solvent |
Experimental Protocols
Protocol: GC-MS Analysis of this compound for Impurity Profiling
Objective: To identify and quantify the common impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Reagents and Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Reference standards for potential impurities (if available for quantitative analysis)
Procedure:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in the chosen dilution solvent.
-
If quantitative analysis is required, prepare a series of calibration standards for the expected impurities.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify the impurity peaks by comparing their mass spectra with a library (e.g., NIST) and, if available, with the retention times and mass spectra of reference standards.
-
Quantify the impurities by comparing their peak areas with those of the calibration standards or by using the area percent method for an estimation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments impacted by impurities.
This guide is intended to provide general assistance. For specific applications, further optimization of experimental and purification protocols may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
References
Overcoming emulsion formation during workup of 1-Phenylhexan-3-ol
This guide provides troubleshooting advice and detailed protocols for overcoming emulsion formation during the aqueous workup of 1-Phenylhexan-3-ol, a common issue faced by researchers in organic synthesis and drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is an emulsion forming during the workup of my this compound synthesis?
A1: Emulsion formation is common when extracting moderately polar compounds like this compound. Several factors can contribute to this issue:
-
Agitation: Shaking the separatory funnel too vigorously can create a stable dispersion of organic and aqueous layers.
-
Surfactant-like Impurities: Byproducts from the reaction or the presence of unreacted starting materials can act as surfactants, stabilizing the emulsion.
-
Fine Particulates: Finely dispersed solid particles, such as magnesium salts formed during the quenching of a Grignard reaction, can accumulate at the interface and prevent the coalescence of droplets.[1]
-
Similar Densities: If the densities of the organic and aqueous layers are too similar, separation will be slow and prone to emulsion formation.
Q2: I have a persistent emulsion. What is the first thing I should try to break it?
A2: The simplest and often effective first step is to "salt out" the organic layer. This involves adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer makes it more polar, which decreases the solubility of the organic product in the aqueous phase and helps to break the emulsion.[2][3]
Q3: "Salting out" with brine didn't work. What are my other options?
A3: If adding brine is ineffective, you can try the following methods, starting with the least invasive:
-
Let it Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period (from 30 minutes to a few hours) can lead to phase separation.[1]
-
Gentle Stirring: Gently swirling the mixture or stirring the emulsion with a glass rod can help the droplets to coalesce.
-
Filtration: Filtering the entire mixture through a plug of glass wool or a pad of Celite can remove fine particulates that may be stabilizing the emulsion.[1]
-
Centrifugation: If available, centrifuging the mixture is a very effective method to break emulsions.[4] The centrifugal force accelerates the separation of the two phases.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help by changing the overall density and solvation properties of the organic layer.
-
Change pH: If the emulsion is suspected to be stabilized by acidic or basic impurities, careful neutralization or a slight change in the pH of the aqueous layer can be effective.[1]
-
Gentle Heating or Cooling: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote separation. Conversely, cooling the mixture can sometimes help. Care must be taken to avoid boiling the solvent or causing pressure buildup.
Q4: Can I prevent emulsion formation in the first place?
A4: Yes, prevention is often the best strategy. Consider these points for your next experiment:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Solvent Choice: Using a less polar solvent for extraction might reduce the tendency for emulsion formation.
-
Pre-workup evaporation: Before adding the aqueous solution, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[1]
Quantitative Troubleshooting Parameters
The following table provides a summary of quantitative parameters for some of the troubleshooting techniques. Note that optimal values may vary depending on the specific reaction conditions and scale.
| Parameter | Technique | Recommended Value/Range | Notes |
| Brine Concentration | Salting Out | Saturated NaCl solution (~360 g/L in water at 20°C) | Add a volume of brine equal to 10-20% of the aqueous layer volume. |
| Centrifugation Speed | Centrifugation | 2000 - 5000 x g | Higher speeds can be more effective, but start with a lower speed to avoid damaging sensitive compounds. The relative centrifugal force (RCF or g-force) is more important than RPM.[5][6] |
| Centrifugation Time | Centrifugation | 5 - 15 minutes | Longer times may be necessary for very stable emulsions. |
| Filtration Aid | Filtration | 1-2 cm pad of Celite in a Büchner or sintered funnel | Ensure the Celite pad is well-compacted before filtration. |
| pH Adjustment | Change pH | Adjust to pH 7-8 or 6-7 | Use dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and add dropwise while monitoring with pH paper. Be cautious if your product is pH-sensitive. |
Detailed Experimental Protocol: Workup of this compound from a Grignard Reaction
This protocol is designed to minimize emulsion formation during the workup of this compound synthesized via a Grignard reaction.
1. Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The use of NH₄Cl is generally preferred over strong acids to minimize side reactions and emulsion formation.
2. Initial Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Instead of shaking vigorously, gently invert the separatory funnel 10-15 times, venting frequently to release any pressure.
-
Allow the layers to separate. If an emulsion forms, proceed to the troubleshooting steps below.
3. Washing the Organic Layer:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (if starting from an amine or to remove basic impurities)
-
Saturated aqueous NaHCO₃ (to neutralize any acid)
-
Saturated aqueous NaCl (brine) to remove the bulk of the water and help prevent emulsions in the previous steps.
-
-
During each wash, use gentle inversions for mixing.
4. Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Visual Troubleshooting Guide
The following workflow provides a logical sequence of steps to address emulsion formation.
Caption: Troubleshooting workflow for breaking emulsions.
References
Technical Support Center: Catalyst Deactivation in the Hydrogenation of 1-phenyl-1-hexen-3-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of 1-phenyl-1-hexen-3-one and similar α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my catalyst deactivating during the hydrogenation of an α,β-unsaturated ketone?
A1: Catalyst deactivation during this process is a significant issue that can arise from several sources.[1][2] The primary causes include:
-
Poisoning: Contaminants in the feedstock or solvent can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[3] Common poisons for metal catalysts like Palladium (Pd) or Platinum (Pt) include compounds containing sulfur, nitrogen, phosphorus, or chlorine.[3]
-
Fouling or Coking: High molecular weight byproducts, polymers, or reactants can deposit on the catalyst surface and within its pores.[3][4] In the case of α,β-unsaturated ketones, polymerization or condensation of the reactant or product can lead to the formation of "coke," which physically blocks active sites.[3]
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can migrate and agglomerate into larger crystals. This reduces the active surface area, leading to a drop in activity.[2]
-
Leaching: The active metal component can dissolve into the reaction medium, which is a particular concern for supported catalysts where the metal-support interaction is weak.
Q2: My reaction has stopped or slowed down significantly. How can I determine the cause of deactivation?
A2: Diagnosing the specific cause of deactivation involves a combination of experimental observation and analytical techniques. Start by reviewing your experimental setup for potential sources of contamination. If poisoning is suspected, purifying your substrate and solvent may resolve the issue. For fouling, a visual inspection of the catalyst might reveal a color change or clumping. Characterization techniques such as Transmission Electron Microscopy (TEM) can reveal sintering, while Inductively Coupled Plasma (ICP) analysis of the reaction mixture can detect leached metals. A common reason for catalyst deactivation is the accumulation of blockages in the catalyst's pores.[4]
Q3: I am observing poor selectivity, with over-reduction to the saturated alcohol being a major issue. Is this related to catalyst deactivation?
A3: While not a direct form of deactivation, poor selectivity is a related performance issue. The choice of catalyst is critical. For instance, Pd/C is highly active but tends to favor the hydrogenation of the C=C bond over the C=O bond, leading to the saturated ketone first, which can then be further reduced.[5][6] Platinum (Pt) and Ruthenium (Ru) catalysts can produce unsaturated alcohols from aldehydes but are less effective for ketones.[5][6] Modifying the catalyst or reaction conditions (e.g., lower pressure, specific additives) can help steer the reaction toward the desired product and prevent over-hydrogenation.
Q4: Can a deactivated catalyst be regenerated? If so, how?
A4: Yes, regeneration is often possible, depending on the deactivation mechanism.[1]
-
For Fouling/Coking: A common method is to wash the catalyst with a suitable solvent to dissolve the deposited material.[2] Combining solvent washing with ultrasonic treatment can be particularly effective at removing blockages from catalyst pores.[4][7] For severe coking, controlled oxidation to burn off carbon deposits may be necessary, though this can risk sintering the metal.
-
For Poisoning: If the poison is reversibly bound, washing may be sufficient. In other cases, a chemical treatment might be required to remove the poison.
-
For Sintering: Sintering is generally irreversible. In this case, the catalyst must be replaced.
Troubleshooting Guide
This section provides a structured approach to identifying and solving common issues related to catalyst deactivation.
| Observed Problem | Potential Cause | Suggested Action |
| Rapid loss of activity in the first run | Catalyst Poisoning | 1. Ensure high purity of substrate, solvent, and hydrogen gas. 2. Pretreat feedstock to remove potential contaminants like sulfur or nitrogen compounds.[3] 3. Increase catalyst loading as a temporary measure. |
| Gradual loss of activity over a single run | Fouling / Coking | 1. Lower the reaction temperature to reduce the rate of side reactions leading to polymer formation. 2. Decrease the concentration of the reactant. 3. Attempt to regenerate the catalyst by washing with a solvent (see Protocol 2).[7][8] |
| Loss of activity upon catalyst recycling/reuse | Leaching or Sintering | 1. Analyze the reaction filtrate for the presence of the active metal (e.g., using AAS or ICP). 2. If leaching is confirmed, consider a different catalyst support or preparation method to improve metal stability. 3. If no leaching is detected, sintering is likely. Characterize the spent catalyst with TEM or XRD. Avoid excessively high reaction or regeneration temperatures. |
| Inconsistent reaction times or results | Variable Catalyst Activity | 1. Ensure the catalyst is stored properly under an inert atmosphere, as some catalysts can be pyrophoric or deactivate on exposure to air. 2. Use a consistent catalyst pre-treatment procedure if required. |
| Low selectivity for the desired product (saturated ketone vs. unsaturated alcohol) | Incorrect Catalyst Choice or Reaction Conditions | 1. Pd-based catalysts typically show high selectivity for C=C bond hydrogenation.[5][6] 2. For C=O bond hydrogenation to obtain the unsaturated alcohol, consider alternative catalysts like modified Pt, Ru, or Au-based systems.[5][6] 3. Optimize reaction conditions: lower hydrogen pressure and temperature may favor C=O reduction. |
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes in troubleshooting and experimentation.
Caption: Troubleshooting logic for catalyst deactivation.
Caption: General experimental and catalyst regeneration workflow.
Caption: Competing reaction and catalyst deactivation pathways.
Detailed Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 1-phenyl-1-hexen-3-one
-
Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 5-10 wt% Pd/C) and suspend it in the reaction solvent (e.g., ethanol, ethyl acetate) in the hydrogenation vessel. If the catalyst is pyrophoric, handle it under an inert atmosphere.
-
System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (or argon) and venting three times, followed by pressurizing with hydrogen and venting three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reactant Addition: Dissolve 1-phenyl-1-hexen-3-one in the reaction solvent and add it to the reaction vessel via syringe or an addition funnel.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 bar). Begin vigorous stirring and heat to the target temperature (e.g., 25-60 °C) if necessary.
-
Monitoring: Monitor the reaction's progress by observing hydrogen uptake and/or by taking aliquots for analysis by TLC or GC.
-
Workup: Once the reaction is complete, stop the stirring and heating. Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Regeneration of a Fouled Catalyst via Solvent Washing and Sonication
This protocol is adapted from methods developed for deactivated palladium and nickel catalysts.[4][7][8]
-
Catalyst Recovery: After the hydrogenation reaction, carefully recover the catalyst by filtration.
-
Solvent Selection: Choose a solvent in which the suspected fouling agents (e.g., polymers, heavy byproducts) are highly soluble but the catalyst is not. Chloroform and glacial acetic acid have been used effectively for palladium catalysts.[4][7] For oil-based fouling, n-hexane is a good choice.[8]
-
Washing Procedure:
-
Place the recovered (deactivated) catalyst in a flask.
-
Add the selected solvent (e.g., a catalyst-to-solvent ratio of 1:12 g/mL).[8]
-
Stir the suspension.
-
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1-2 hours.[7][8] This helps dislodge particles from the catalyst's pores. Gentle heating (e.g., up to 65 °C) may improve efficiency.[8]
-
Isolation and Drying:
-
Filter the catalyst from the washing solvent.
-
Repeat the washing/sonication cycle if necessary.
-
Wash the catalyst with a low-boiling-point solvent (like acetone or diethyl ether) to facilitate drying.
-
Dry the catalyst thoroughly under vacuum to remove all residual solvent before reuse. The regenerated catalyst should be stored under an inert atmosphere.
-
References
- 1. ijset.com [ijset.com]
- 2. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts | Journal Article | PNNL [pnnl.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.uos.ac.kr [pure.uos.ac.kr]
Methods for removing residual starting material from 1-Phenylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylhexan-3-ol. The following information addresses common issues encountered during the purification of this compound, particularly concerning the removal of residual starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual starting materials in the synthesis of this compound?
A1: The most common synthetic route to this compound is the Grignard reaction between propylmagnesium bromide and benzaldehyde.[1][2] Therefore, the most likely residual starting materials are unreacted benzaldehyde and byproducts from the Grignard reagent, such as magnesium salts.
Q2: How can I remove unreacted benzaldehyde from my this compound product?
A2: A common and effective method is to wash the crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be removed in the aqueous phase during an extraction.
Q3: What is the standard work-up procedure for a Grignard reaction to synthesize this compound?
A3: The standard work-up involves quenching the reaction mixture with a cold, dilute aqueous acid, such as ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts. Subsequently, the product is extracted into an organic solvent.
Q4: My Grignard reaction for the synthesis of this compound has a low yield. What are the possible reasons?
A4: Low yields in Grignard reactions are often due to the presence of water or other protic impurities in the reagents or glassware, which will quench the Grignard reagent.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents. Another reason could be the quality of the magnesium turnings; they should be fresh and shiny. Side reactions, such as the formation of biphenyl from the Grignard reagent, can also reduce the yield.[4]
Q5: How can I monitor the progress of the purification process?
A5: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the removal of impurities. By spotting the crude mixture and the purified fractions on a TLC plate, you can visualize the separation of this compound from the starting materials and byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Residual benzaldehyde detected in the final product (e.g., by GC-MS or NMR). | Incomplete reaction or insufficient washing during work-up. | Perform a wash with a saturated sodium bisulfite solution. If the impurity persists, consider purification by column chromatography. |
| Milky emulsion forms during aqueous work-up. | Formation of insoluble magnesium hydroxides. | Add more dilute acid to the separatory funnel and shake gently to dissolve the salts. In some cases, filtration may be necessary before extraction. |
| Product is a yellow or brown oil after initial extraction. | Presence of colored impurities or degradation products. | Purify the crude product by column chromatography on silica gel. |
| Low recovery of this compound after purification. | Product loss during extractions or chromatography. | Ensure complete extraction by performing multiple extractions with the organic solvent. When performing column chromatography, carefully select the eluent system to ensure good separation and recovery. |
| Broad peaks or multiple peaks for the product in GC-MS analysis. | Presence of isomers or decomposition of the product during analysis. | Optimize the GC-MS parameters, such as the temperature program. Ensure the sample is properly derivatized if necessary. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from benzaldehyde and propylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, separatory funnel
-
Heating mantle and magnetic stirrer
Procedure:
-
Preparation of Propylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Pack a chromatography column with silica gel using a slurry method with hexane.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 9:1 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, starting with a low polarity).
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
The following table summarizes hypothetical but realistic data on the purity of this compound after different purification steps.
| Purification Step | Purity of this compound (%) | Residual Benzaldehyde (%) |
| Crude Product (after initial extraction) | 85 | 10 |
| After Sodium Bisulfite Wash | 92 | < 1 |
| After Column Chromatography | > 98 | Not Detected |
Purity was determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Optimizing Solvent Systems for the Purification of 1-Phenylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of 1-Phenylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound, a secondary aromatic alcohol, are flash column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolations, particularly at the analytical or small-scale preparative level.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities depend on the synthetic route. If prepared via the Grignard reaction of propylmagnesium bromide with 3-phenylpropanal, potential impurities include:
-
1-Phenylhexan-3-one: The precursor ketone from which the alcohol is synthesized.
-
Unreacted starting materials: Such as 3-phenylpropanal.
-
Side-products: Biphenyl may form from the coupling of the Grignard reagent.[1]
-
Solvents used in the reaction and workup.
Q3: How do I choose an appropriate solvent system for flash column chromatography of this compound?
A3: A good starting point is a binary solvent system consisting of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or diethyl ether.[2][3] The optimal ratio can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for this compound. A common starting point for moderately polar compounds is a 10-50% ethyl acetate in hexane mixture.[2]
Q4: Can this compound be purified by recrystallization?
A4: Yes, recrystallization can be an effective purification method if the crude this compound is a solid at room temperature and a suitable solvent is found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.[2][4][5] Common solvent systems for the recrystallization of moderately polar compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[6]
Q5: What analytical techniques can be used to assess the purity of this compound?
A5: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and detection of impurities.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | Incorrect solvent system polarity. | - Perform TLC analysis with various solvent ratios to find a system that provides good separation between your product and impurities. - Consider using a different solvent system, for example, switching from ethyl acetate/hexane to dichloromethane/hexane for different selectivity.[2] |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. | |
| Column channeling or cracking. | - Ensure proper column packing to avoid cracks. Dry packing followed by wet equilibration or slurry packing can be effective. - Maintain a constant flow rate and avoid letting the column run dry. | |
| This compound Elutes Too Quickly (High Rf) | Solvent system is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| This compound Does Not Elute (Low Rf) | Solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent. This can be done isocratically or as a gradient. |
| Tailing of the this compound Peak | The compound is interacting too strongly with the stationary phase. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent if acidic impurities on the silica are suspected. - Consider using a different stationary phase, such as alumina. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| This compound Does Not Dissolve in Hot Solvent | Improper solvent choice. | - Select a different solvent or a solvent mixture. The ideal solvent should have high solubility for the compound when hot and low solubility when cold.[2][4][5] |
| No Crystals Form Upon Cooling | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Supersaturation. | - Scratch the inside of the flask with a glass rod to provide a surface for nucleation. - Add a seed crystal of pure this compound. | |
| Oiling Out (Product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is done at the lowest possible temperature that achieves complete dissolution. |
| Low Recovery of Purified Product | Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] |
| The product has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution. | |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and flask for the hot gravity filtration step to prevent the product from crystallizing on the filter paper. |
Data Presentation
Table 1: Hypothetical TLC Data for Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of 1-Phenylhexan-3-one (Impurity) | Separation Factor (α) | Observations |
| 90:10 | 0.25 | 0.45 | 1.80 | Good separation, suitable for column chromatography. |
| 80:20 | 0.40 | 0.60 | 1.50 | Separation is still acceptable, but the product moves higher up the plate. |
| 70:30 | 0.55 | 0.70 | 1.27 | Poor separation, not ideal for purification. |
| 50:50 | 0.75 | 0.85 | 1.13 | Very poor separation, compounds elute close to the solvent front. |
Table 2: Hypothetical HPLC Data for Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) in Crude Sample | Peak Area (%) in Purified Sample |
| 1-Phenylhexan-3-one | 8.5 | 15.2 | < 0.1 |
| This compound | 10.2 | 82.5 | 99.8 |
| Unidentified Impurity 1 | 7.1 | 1.8 | < 0.1 |
| Unidentified Impurity 2 | 11.5 | 0.5 | Not Detected |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: A slurry of silica gel in the chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) is prepared.
-
Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure. A layer of sand is added on top of the silica gel.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column under positive pressure.
-
Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound has high solubility when hot and low solubility when cold.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: The hot solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Preventing racemization during the synthesis of chiral 1-Phenylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 1-Phenylhexan-3-ol.
Troubleshooting Guide: Preventing Racemization
Racemization, the conversion of an enantiomerically pure or enriched mixture into a racemate (a 1:1 mixture of enantiomers), is a critical issue in asymmetric synthesis. For this compound, maintaining the stereochemical integrity of the chiral center at C-3 is paramount. This guide addresses common issues that can lead to loss of enantiomeric excess (ee).
| Symptom | Potential Cause | Recommended Action |
| Low enantiomeric excess (ee) in the final product after asymmetric reduction of 1-phenylhexan-3-one. | 1. Non-optimal reaction conditions: Temperature, pressure, or reaction time may be affecting the catalyst's stereoselectivity. | 1. Optimize reaction parameters: Systematically vary temperature, pressure, and reaction time. For many catalytic asymmetric reductions, lower temperatures improve enantioselectivity. Monitor the reaction progress by chiral HPLC or GC to determine the optimal endpoint. |
| 2. Impure or aged catalyst/reagents: The chiral catalyst or reducing agent may have degraded or been contaminated. | 2. Use fresh, high-purity materials: Ensure the catalyst and reagents are of high quality and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature). | |
| 3. Racemization of the product under reaction conditions: The newly formed chiral alcohol may be racemizing under the reaction or work-up conditions. | 3. Mild work-up and purification: Use mild acidic or basic conditions during work-up. Avoid prolonged heating. Purify the product promptly after the reaction is complete. Consider purification methods that do not involve harsh conditions, such as flash chromatography with a neutral solvent system. | |
| Decreasing enantiomeric excess (ee) of this compound during storage or subsequent reaction steps. | 1. Acidic or basic conditions: Traces of acid or base can catalyze racemization, particularly due to the benzylic nature of the alcohol. | 1. Neutralize and buffer: Ensure the purified alcohol is free from acidic or basic residues. Store in a neutral, aprotic solvent. If subsequent reactions require acidic or basic conditions, consider using non-nucleophilic bases or carrying out the reaction at low temperatures to minimize racemization. |
| 2. Presence of transition metal catalysts: Residual transition metals from previous synthetic steps can sometimes catalyze racemization. | 2. Thorough purification: Employ purification techniques to remove all traces of metal catalysts. This may include treatment with chelating agents or multiple chromatographic purifications. | |
| 3. Elevated temperatures: Heat can promote racemization, especially in the presence of trace impurities. | 3. Store under appropriate conditions: Store the chiral alcohol at low temperatures, protected from light and air. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can cause racemization of chiral this compound?
A1: The two main pathways for racemization of this compound are:
-
Reversible formation of a carbocation: The benzylic position of the alcohol makes it susceptible to acid-catalyzed dehydration to form a planar, achiral carbocation intermediate. Re-addition of water or another nucleophile can then occur from either face, leading to a racemic mixture.
-
Oxidation-reduction equilibrium: Trace metal catalysts or certain enzymes can catalyze the reversible oxidation of the alcohol to the corresponding achiral ketone (1-phenylhexan-3-one), followed by a non-enantioselective reduction back to the racemic alcohol.
Q2: Which synthetic routes are most effective for obtaining high enantiomeric excess (ee) of this compound?
A2: Two highly effective methods are:
-
Asymmetric reduction of 1-phenylhexan-3-one: This is a common and effective strategy. The use of chiral catalysts, such as those employed in the Corey-Bakshi-Shibata (CBS) reduction, can provide high enantioselectivity.
-
Enzymatic kinetic resolution of racemic this compound: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both with high enantiomeric purity.
Q3: How can I monitor the enantiomeric excess (ee) of my this compound sample?
A3: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). A specific method has been reported using a Chiralcel OD-H column with a mobile phase of hexane:isopropanol (90:10) at a flow rate of 1 mL/min.[1] Under these conditions, the (S)-enantiomer has a retention time of approximately 15.8 minutes, and the (R)-enantiomer has a retention time of about 13.5 minutes.[1]
Data Presentation
Table 1: Enantioselective Synthesis of this compound via Asymmetric Aldol Reaction and Reduction
| Entry | Organocatalyst | Additive | Solvent | ee (%) of Aldol Adduct | Reducing Agent | Final ee (%) of this compound | Reference |
| 1 | Proline-derived catalyst (3g) | Cu(OTf)₂ | DMSO-H₂O | >99 | (S)-CBS reagent | >99 | [2] |
| 2 | Not specified | Not specified | Not specified | Not specified | Not specified | 98 | [1] |
Note: The data in entry 1 is for a closely related 1,3-diol synthesis and is presented as a strong indicator of the potential for high enantioselectivity in the synthesis of similar structures like this compound.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-Phenylhexan-3-one via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure based on established CBS reduction methodologies and should be optimized for the specific substrate, 1-phenylhexan-3-one.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M)
-
1-Phenylhexan-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0°C and slowly add the borane dimethyl sulfide complex (0.6 eq.). Stir for 10 minutes at 0°C.
-
Cool the mixture to -20°C.
-
In a separate flask, dissolve 1-phenylhexan-3-one (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of 1-phenylhexan-3-one to the catalyst mixture at -20°C over a period of 30 minutes.
-
Stir the reaction mixture at -20°C and monitor the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified this compound by chiral HPLC.[1]
Mandatory Visualizations
Diagram 1: General Workflow for Asymmetric Synthesis and Racemization Prevention
Caption: Workflow for the synthesis and analysis of chiral this compound, highlighting potential racemization routes.
Diagram 2: Signaling Pathway of Racemization
Caption: Acid-catalyzed racemization of this compound via a planar carbocation intermediate.
References
Identification and characterization of byproducts in 1-Phenylhexan-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a propylmagnesium halide (typically propylmagnesium bromide) with 3-phenylpropanal in an anhydrous ether solvent, followed by an acidic workup.
Q2: What are the potential byproducts in the synthesis of this compound via the Grignard reaction?
Several byproducts can form during the synthesis. These can be broadly categorized as:
-
Byproducts from the Grignard reagent:
-
Hexane: Formed by the reaction of propylmagnesium bromide with any trace amounts of water or other protic solvents.
-
Hexane (from Wurtz coupling): Self-coupling of the propylmagnesium bromide can lead to the formation of hexane.
-
-
Unreacted Starting Materials:
-
3-Phenylpropanal: Incomplete reaction will leave residual aldehyde.
-
Propyl bromide: If the Grignard reagent formation is not complete.
-
-
Byproducts from Side Reactions:
-
1,1-Dipropyl-4-phenylbutan-1,4-diol: If an ester impurity is present, the Grignard reagent can add twice.
-
Dehydration products: The acidic workup or distillation can potentially lead to the dehydration of the desired alcohol or other alcohol byproducts, forming alkenes.
-
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, it is crucial to:
-
Ensure strictly anhydrous conditions: All glassware should be oven-dried, and anhydrous solvents must be used to prevent the reaction of the Grignard reagent with water.
-
Use high-quality starting materials: Ensure the purity of 3-phenylpropanal and propyl bromide.
-
Control reaction temperature: The Grignard reaction is exothermic. Maintaining a controlled temperature during the addition of the aldehyde can prevent side reactions.
-
Optimize stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the aldehyde, but avoid a large excess which can promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Presence of water in the reaction. | Ensure all glassware is thoroughly oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete formation of the Grignard reagent. | Activate the magnesium turnings before the reaction (e.g., with a crystal of iodine). Ensure the propyl bromide is added slowly to maintain a gentle reflux. | |
| Incomplete reaction with the aldehyde. | Allow for sufficient reaction time after the addition of 3-phenylpropanal. Ensure proper stirring to maintain a homogeneous mixture. | |
| Presence of a significant amount of hexane in the product mixture | Reaction of the Grignard reagent with water. | As mentioned above, ensure strictly anhydrous conditions. |
| Wurtz coupling of the Grignard reagent. | This is a common side reaction. It can be minimized by slow addition of the alkyl halide during Grignard formation and maintaining a moderate reaction temperature. | |
| Presence of unreacted 3-phenylpropanal | Insufficient Grignard reagent. | Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent. |
| Inefficient mixing. | Ensure vigorous stirring throughout the addition of the aldehyde. | |
| Identification of an unknown impurity by GC-MS | Could be a byproduct from a side reaction or a contaminant in the starting materials. | Compare the mass spectrum of the unknown peak with a spectral library. Consider potential side reactions such as enolization of the aldehyde followed by reaction with the Grignard reagent. Analyze the starting materials for purity. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₂H₁₈O | 178.27 | ~260-262 |
| 3-Phenylpropanal | C₉H₁₀O | 134.18 | ~222 |
| Hexane | C₆H₁₄ | 86.18 | 69 |
| Propyl bromide | C₃H₇Br | 122.99 | 71 |
Table 2: Typical GC-MS Data for a this compound Synthesis Mixture
| Retention Time (min) | Compound | Key Mass Fragments (m/z) |
| 3.5 | Hexane | 86, 71, 57, 43 |
| 5.2 | Propyl bromide | 122, 124, 43 |
| 10.8 | 3-Phenylpropanal | 134, 115, 91, 77 |
| 14.2 | This compound | 178, 133, 105, 91, 77 |
| 16.5 | Wurtz coupling product (e.g. Biphenyl if Phenyl Grignard was used) | Varies depending on coupling |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propyl bromide
-
3-Phenylpropanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of propyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-phenylpropanal in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide to the desired alcohol and precipitate magnesium salts.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture. A typical GC program would involve a temperature ramp from 50°C to 250°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify byproducts.
-
¹H NMR (CDCl₃, 400 MHz) of this compound: δ 7.35-7.15 (m, 5H, Ar-H), 3.65 (m, 1H, CH-OH), 2.80-2.60 (m, 2H, Ph-CH₂), 1.90-1.70 (m, 2H, CH₂-CHOH), 1.55-1.30 (m, 4H, CH₂-CH₂-CH₃), 0.95 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) of this compound: δ 142.1, 128.4, 128.3, 125.8, 72.9, 38.5, 32.2, 30.1, 18.9, 14.1.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation pathways of common byproducts.
Technical Support Center: Stereoselective Synthesis of 1-Phenylhexan-3-ol
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Phenylhexan-3-ol. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of this compound?
A1: The most prevalent methods involve the asymmetric reduction of the prochiral ketone, 1-phenylhexan-3-one. Key strategies include:
-
Catalytic Asymmetric Hydrogenation: This approach utilizes chiral transition metal catalysts, such as Ruthenium-BINAP complexes (Noyori-type catalysts), to achieve high enantioselectivity.[1][2]
-
Biocatalytic Reduction: The use of isolated ketoreductases (KREDs) or whole-cell systems containing alcohol dehydrogenases (ADHs) offers excellent chemo-, regio-, and stereoselectivity under mild reaction conditions.[3][4]
-
Chiral Stoichiometric Reagents: Reagents like those derived from chirally modified lithium aluminum hydride or borohydrides can provide high enantiomeric excess but are often less economical for large-scale synthesis.[5]
Q2: How do I choose between a chemical catalyst and a biocatalyst for my synthesis?
A2: The choice depends on several factors:
-
Substrate Scope: While many chemical catalysts have a broad substrate scope, biocatalysts can be highly specific. It is often necessary to screen a panel of enzymes to find one with high activity and selectivity for 1-phenylhexan-3-one.[6]
-
Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under mild pH and temperature, which can be advantageous for sensitive substrates.[3] Catalytic hydrogenations may require elevated pressures and temperatures, as well as organic solvents.
-
Cost and Availability: Chiral ligands for metal catalysts can be expensive.[7] While the initial screening for a suitable enzyme may have costs, the operational cost of a biocatalytic process can be lower, especially with efficient cofactor regeneration.[8]
-
Desired Enantiomer: Both approaches offer access to either the (R) or (S) enantiomer. For catalytic hydrogenation, this is achieved by selecting the appropriate enantiomer of the chiral ligand (e.g., (R)-BINAP vs. (S)-BINAP).[9] For biocatalysis, enzymes are available that follow either Prelog's rule (producing the (S)-alcohol) or anti-Prelog's rule (producing the (R)-alcohol).
Q3: What is "enantiomeric excess" (ee) and why is it important?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other.[10] It is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage.[10] In pharmaceutical applications, a high ee is critical as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Catalyst/Enzyme Inactivity or Degradation: The chiral catalyst or enzyme may have lost its activity due to improper storage or handling. | 1. Ensure the catalyst/enzyme is stored under the recommended conditions (e.g., inert atmosphere, low temperature). Use freshly prepared or recently purchased catalyst/enzyme. |
| 2. Non-Catalytic Background Reduction: The reducing agent (e.g., borane, H₂) may be directly reducing the ketone without the influence of the chiral catalyst, leading to a racemic mixture. | 2. Optimize the reaction conditions to favor the catalytic pathway. This may involve lowering the temperature, adjusting the concentration of the reducing agent, or adding a Lewis acid to modulate the reactivity of the borane reagent. | |
| 3. Incorrect Catalyst/Ligand Choice: The chosen chiral ligand or enzyme may not be optimal for 1-phenylhexan-3-one. | 3. Screen a variety of chiral ligands or a panel of ketoreductases with different stereoselectivities. The steric and electronic properties of the substrate must be well-matched with the catalyst's chiral environment.[1] | |
| 4. Racemization of the Product: The product alcohol may be racemizing under the reaction conditions, particularly if the reaction is run for an extended period or at elevated temperatures. | 4. Monitor the reaction progress and stop it once the starting material is consumed. Consider running the reaction at a lower temperature. | |
| Low or No Conversion | 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (for hydrogenation) can deactivate the catalyst. | 1. Purify the substrate and solvents before use. Use high-purity hydrogen gas. Common poisons for metal catalysts include sulfur, and for enzymes, heavy metals or organic solvents can be denaturing. |
| 2. Inefficient Cofactor Regeneration (Biocatalysis): For enzymatic reductions, the regeneration of the nicotinamide cofactor (NADH or NADPH) may be the rate-limiting step.[3] | 2. Ensure the cofactor regeneration system is working efficiently. This may involve optimizing the concentration of the sacrificial substrate (e.g., isopropanol, glucose) and the corresponding dehydrogenase. | |
| 3. Poor Substrate Solubility (Biocatalysis): 1-phenylhexan-3-one has limited solubility in aqueous buffers, which can limit its availability to the enzyme.[12] | 3. Add a co-solvent (e.g., DMSO, isopropanol) that is compatible with the enzyme to improve substrate solubility. The use of a two-phase system can also be effective.[12] | |
| 4. Insufficient Hydrogen Pressure (Hydrogenation): The pressure of hydrogen gas may be too low for the reaction to proceed at a reasonable rate. | 4. Increase the hydrogen pressure according to literature protocols for the specific catalyst system being used. | |
| Inconsistent Results | 1. Variability in Reagent Quality: The quality and purity of reagents, especially the borane source or the catalyst, can vary between batches. | 1. Use reagents from a reliable supplier and, if possible, from the same batch for a series of experiments. The use of in situ generated catalysts can sometimes improve reproducibility.[13] |
| 2. Sensitivity to Air and Moisture: Many organometallic catalysts and reagents are sensitive to air and moisture. | 2. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware. |
Data Presentation
The following table summarizes typical results for the asymmetric reduction of aryl ketones, providing a reference for expected outcomes in the synthesis of this compound.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP] | Methyl 3-oxobutanoate | 100 | 99 (R) | [9] |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (-)-ephedrine HCl | Acetophenone | 99 | 75 (S) | [14] |
| Biocatalytic Reduction | Lactobacillus kefiri ADH mutant | 4-Chlorodiphenylketone | >99 | >99 (R) | [15] |
| Oxazaborolidine-catalyzed Reduction | In situ generated from chiral lactam alcohol | Acetophenone | 95 | 98 (R) | [13] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of a ketone and can be adapted for 1-phenylhexan-3-one.
Materials:
-
[RuCl₂((R)-BINAP)]₂
-
1-phenylhexan-3-one
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)]₂ (substrate-to-catalyst ratio, S/C = 1000:1).
-
Add degassed ethanol to dissolve the catalyst.
-
Add 1-phenylhexan-3-one to the solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol describes a typical screening and small-scale reduction using a commercially available KRED kit.
Materials:
-
Ketoreductase (KRED) enzyme
-
NADP⁺ or NAD⁺ cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
1-phenylhexan-3-one
-
Co-solvent (e.g., DMSO or isopropanol)
Procedure:
-
Prepare a stock solution of 1-phenylhexan-3-one in the co-solvent.
-
In a microtiter plate or vial, prepare the reaction mixture containing buffer, NAD(P)⁺, glucose, and GDH.
-
Add the KRED enzyme to the mixture.
-
Initiate the reaction by adding the substrate stock solution.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing by GC or HPLC.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the yield and enantiomeric excess of the resulting this compound by GC or HPLC.
Visualizations
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 9. organic chemistry - Enantioselectivity of Noyori Asymmetric Hydrogenation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 15. Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Scale-up challenges for the production of 1-Phenylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scale-up challenges for the production of 1-Phenylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. The two most common variations are:
-
Propylmagnesium bromide reacting with 3-phenylpropanal.
-
Phenylmagnesium bromide reacting with hexanal.
-
-
Catalytic Hydrogenation: This route involves the reduction of 1-phenylhexan-3-one to the desired alcohol using a catalyst and a hydrogen source.
Q2: What are the most critical parameters to control during the Grignard synthesis of this compound?
A2: The Grignard reaction is highly sensitive to certain conditions. The most critical parameters to control are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Grignard reagents are highly basic and will react with water, leading to the formation of byproducts and a significant reduction in yield.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Temperature Control: The formation of the Grignard reagent is exothermic, and the subsequent reaction with the aldehyde can also generate significant heat. Proper temperature control is crucial to prevent side reactions and ensure safety, especially during scale-up.
-
Addition Rate: The slow and controlled addition of the alkyl/aryl halide to the magnesium turnings during reagent formation, and the subsequent slow addition of the aldehyde, is critical to manage the reaction's exothermicity and minimize byproduct formation.
Q3: What are the common byproducts in the Grignard synthesis of this compound?
A3: Common byproducts include:
-
Benzene or Propane: Formed if the Grignard reagent comes into contact with any protic source, such as water or alcohols.
-
Biphenyl (if using phenylmagnesium bromide): Formed by the coupling of the Grignard reagent with unreacted bromobenzene.[1] This is favored by higher temperatures and high concentrations of the aryl halide.[1]
-
Unreacted starting materials: Incomplete reaction can leave residual aldehyde or Grignard reagent.
-
Products of side reactions: Such as enolization of the aldehyde, which can be promoted by sterically hindered Grignard reagents or elevated temperatures.
Q4: What are the key safety concerns when scaling up the production of this compound via the Grignard route?
A4: Scaling up Grignard reactions presents several safety hazards:
-
Runaway Reaction: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing the solvent to boil vigorously and breach the reaction vessel.
-
Fire Hazard: The solvents typically used (e.g., diethyl ether, THF) are highly flammable. The Grignard reagent itself can be pyrophoric.
-
Handling of Reagents: Magnesium turnings can be flammable, and alkyl/aryl halides can be toxic and corrosive.
Troubleshooting Guides
Guide 1: Low Yield in Grignard Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation | Presence of moisture | - Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., sodium/benzophenone for THF).- Ensure starting materials (aldehyde, alkyl/aryl halide) are dry. |
| Inactive magnesium | - Use fresh, high-quality magnesium turnings.- Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or gentle bubbling indicates activation. | |
| Incorrect Grignard reagent formation | - Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the aldehyde. | |
| Significant amount of benzene or propane byproduct | Reaction with protic impurities | - Re-evaluate the dryness of all components as mentioned above.- Ensure the inert atmosphere is maintained throughout the reaction. |
| Presence of biphenyl byproduct (when using phenylmagnesium bromide) | Side reaction of Grignard reagent | - Control the temperature during Grignard reagent formation and the subsequent reaction.- Add the bromobenzene slowly to the magnesium to maintain a gentle reflux and avoid localized high concentrations.[1] |
| Low conversion of aldehyde | Insufficient Grignard reagent | - Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.- Add the aldehyde slowly to the Grignard solution to ensure it reacts as it is added. |
Guide 2: Issues with Catalytic Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reduction of 1-phenylhexan-3-one | Inactive catalyst | - Use a fresh, active catalyst.- Ensure the catalyst is not poisoned by impurities in the substrate or solvent. |
| Insufficient hydrogen pressure | - Increase the hydrogen pressure according to the established protocol. | |
| Low reaction temperature | - Increase the reaction temperature to the optimal level for the specific catalyst being used. | |
| Formation of byproducts | Over-reduction or side reactions | - Optimize reaction time to avoid further reduction of the alcohol.- Screen different catalysts and solvents to improve selectivity. |
Experimental Protocols
Note: The following protocols are illustrative examples based on general chemical principles and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of this compound via Grignard Reaction (Propylmagnesium Bromide and 3-Phenylpropanal)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| 1-Bromopropane | 123.00 | 12.3 g (9.2 mL) | 0.10 |
| 3-Phenylpropanal | 134.18 | 12.1 g (12.0 mL) | 0.09 |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |
| Saturated NH4Cl solution | - | ~100 mL | - |
| 1 M HCl (for workup) | - | As needed | - |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add about 30 mL of anhydrous diethyl ether. Dissolve the 1-bromopropane in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a small crystal of iodine. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve the 3-phenylpropanal in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution. If a solid precipitate forms, add 1 M HCl until it dissolves. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 1-Phenylhexan-3-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Phenylhexan-3-one | 176.25 | 17.6 g | 0.10 |
| Palladium on Carbon (5% Pd/C) | - | ~0.5 g | - |
| Ethanol (or other suitable solvent) | 46.07 | ~200 mL | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
Setup: Place 1-phenylhexan-3-one and ethanol in a hydrogenation vessel. Add the 5% Pd/C catalyst.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite pad with ethanol. Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
Validation & Comparative
Validating the Structure of 1-Phenylhexan-3-ol: A Comparative NMR Analysis
A definitive guide to the structural verification of 1-phenylhexan-3-ol utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis against its structural isomers, offering researchers, scientists, and drug development professionals a clear methodology for structural elucidation.
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for elucidating molecular structures in solution. This guide presents a comprehensive validation of the structure of this compound by comparing its predicted ¹H and ¹³C NMR spectral data with those of its key structural isomers: 1-phenylhexan-1-ol, 1-phenylhexan-2-ol, and 2-phenylhexan-3-ol.
Predicted ¹H and ¹³C NMR Data for Structure Validation
The unequivocal assignment of the hydroxyl group to the third carbon of the hexyl chain in this compound is achieved by a detailed analysis of the chemical shifts and splitting patterns in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted NMR data for this compound and its isomers. These predictions were generated using advanced computational algorithms and serve as a robust reference for experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Position | This compound | 1-Phenylhexan-1-ol | 1-Phenylhexan-2-ol | 2-Phenylhexan-3-ol |
| Phenyl (C₆H₅) | 7.18 - 7.35 (m, 5H) | 7.22 - 7.38 (m, 5H) | 7.15 - 7.32 (m, 5H) | 7.10 - 7.30 (m, 5H) |
| CH-OH | 3.65 (m, 1H) | 4.65 (t, 1H) | 3.80 (m, 1H) | 3.45 (m, 1H) |
| CH₂-Ph | 2.65 - 2.80 (m, 2H) | - | 2.70 - 2.85 (m, 2H) | - |
| CH-Ph | - | - | - | 2.60 (q, 1H) |
| CH₂ adjacent to CH-OH | 1.70 - 1.85 (m, 2H) | 1.70 - 1.85 (m, 2H) | 1.45 - 1.60 (m, 2H) | 1.55 - 1.70 (m, 2H) |
| Other CH₂ | 1.25 - 1.50 (m, 4H) | 1.20 - 1.45 (m, 6H) | 1.20 - 1.40 (m, 4H) | 1.20 - 1.40 (m, 2H) |
| CH₃ | 0.92 (t, 3H) | 0.88 (t, 3H) | 0.85 (t, 3H) | 0.90 (t, 3H) & 1.15 (d, 3H) |
| OH | Variable | Variable | Variable | Variable |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Position | This compound | 1-Phenylhexan-1-ol | 1-Phenylhexan-2-ol | 2-Phenylhexan-3-ol |
| C-OH | 72.5 | 75.0 | 70.5 | 78.0 |
| C-Ph (ipso) | 142.0 | 145.0 | 140.0 | 144.0 |
| C-Ph (ortho) | 128.5 | 126.0 | 129.0 | 127.0 |
| C-Ph (meta) | 128.4 | 128.5 | 128.3 | 128.2 |
| C-Ph (para) | 125.8 | 127.5 | 125.7 | 126.5 |
| CH₂-Ph | 32.0 | - | 40.0 | - |
| CH-Ph | - | - | - | 50.0 |
| CH₂ adjacent to C-OH | 38.0 | 39.0 | 35.0 | 30.0 |
| Other CH₂ | 28.0, 22.8 | 31.8, 25.5, 22.6 | 28.0, 22.7 | 27.0 |
| CH₃ | 14.1 | 14.0 | 14.1 | 14.2 & 20.0 |
Experimental Protocol
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of this compound and its isomers.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Data Acquisition:
-
Spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
The spectrometer should be locked to the deuterium signal of the solvent.
-
Shimming of the magnetic field should be performed to optimize spectral resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used. A spectral width of 0-220 ppm and a longer relaxation delay (2-5 seconds) are recommended to ensure proper relaxation of all carbon nuclei, particularly quaternary carbons.
-
Data processing should include Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR data and comparison with its isomers.
Caption: Logical workflow for the validation of this compound structure.
By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their chemical entities for further research and development.
Comparative study of different synthetic routes to 1-Phenylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic routes to 1-phenylhexan-3-ol, a valuable chemical intermediate in the pharmaceutical and fragrance industries. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a secondary alcohol with a chiral center, making it an important building block in the synthesis of more complex molecules. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide will explore three common pathways:
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction.
-
Friedel-Crafts Acylation followed by Reduction with Sodium Borohydride: A two-step route involving the formation of a ketone intermediate.
-
Friedel-Crafts Acylation followed by Catalytic Hydrogenation: An alternative two-step route utilizing a heterogeneous catalyst for the reduction.
We will delve into the detailed experimental protocols for each route and present a comparative analysis based on key metrics such as yield, reaction conditions, and potential for scale-up.
Synthetic Route 1: Grignard Reaction
The Grignard synthesis of this compound involves the reaction of a Grignard reagent, propylmagnesium bromide, with 3-phenylpropanal. This method directly forms the target alcohol in a single step.
Experimental Protocol
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed. The apparatus is flushed with dry nitrogen. A solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. Once the formation is complete, a solution of 3-phenylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Route 2: Friedel-Crafts Acylation and Sodium Borohydride Reduction
This two-step approach first involves the Friedel-Crafts acylation of benzene with hexanoyl chloride to produce the intermediate ketone, 1-phenylhexan-3-one. This ketone is then reduced to the target alcohol using sodium borohydride.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess) at 0 °C, hexanoyl chloride (1.0 eq) is added dropwise. The reaction mixture is then stirred at room temperature for 2-4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 1-phenylhexan-3-one, which can be purified by vacuum distillation.
Step 2: Reduction of 1-Phenylhexan-3-one with Sodium Borohydride
To a solution of 1-phenylhexan-3-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added in small portions. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography.
Synthetic Route 3: Friedel-Crafts Acylation and Catalytic Hydrogenation
This route is similar to the second, with the key difference being the reduction method. Instead of a chemical reducing agent like sodium borohydride, this method employs catalytic hydrogenation.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene
The procedure is identical to Step 1 of Synthetic Route 2.
Step 2: Catalytic Hydrogenation of 1-Phenylhexan-3-one
1-Phenylhexan-3-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum on carbon (Pt/C, 5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus and stirred vigorously at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or GC. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound. The product may be further purified by column chromatography if necessary.
Comparative Analysis
The following table summarizes the key quantitative data for the three synthetic routes. Please note that the yields and reaction conditions are based on typical laboratory procedures and may vary depending on the specific experimental setup and scale.
| Parameter | Synthetic Route 1: Grignard Reaction | Synthetic Route 2: Friedel-Crafts & NaBH4 Reduction | Synthetic Route 3: Friedel-Crafts & Catalytic Hydrogenation |
| Overall Yield | 60-75% | 70-85% | 75-90% |
| Number of Steps | 1 | 2 | 2 |
| Reaction Time | 3-4 hours | 3-6 hours | 6-12 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Key Reagents | Mg, 1-bromopropane, 3-phenylpropanal | Benzene, hexanoyl chloride, AlCl3, NaBH4 | Benzene, hexanoyl chloride, AlCl3, H2, Pd/C or Pt/C |
| Purification | Column Chromatography | Vacuum Distillation, Column Chromatography | Filtration, Column Chromatography |
| Advantages | Single-step synthesis. | High yields, readily available reagents. | High yields, clean reaction, catalyst can be recycled. |
| Disadvantages | Moisture-sensitive Grignard reagent. | Two-step process, use of corrosive AlCl3. | Two-step process, requires specialized hydrogenation equipment. |
Conclusion
The choice of the synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
The Grignard reaction offers the most direct, one-step synthesis, which can be advantageous for rapid production on a smaller scale. However, the strict requirement for anhydrous conditions can be a drawback.
-
The Friedel-Crafts acylation followed by sodium borohydride reduction is a robust and high-yielding two-step process that utilizes common and relatively inexpensive reagents. This makes it a practical choice for many laboratory settings.
-
The Friedel-Crafts acylation followed by catalytic hydrogenation generally provides the highest overall yields and is considered a "greener" alternative due to the potential for catalyst recycling and the avoidance of stoichiometric reducing agents. This route is particularly well-suited for larger-scale industrial production where the initial investment in hydrogenation equipment is justified.
Ultimately, a careful consideration of factors such as scale, available equipment, cost, and environmental impact will guide the selection of the most appropriate synthetic strategy for this compound.
A Comparative Guide to Catalytic Systems for the Synthesis of 1-Phenylhexan-3-ol
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral alcohols such as 1-phenylhexan-3-ol is a critical task. This guide provides a comparative overview of prominent catalytic systems for this synthesis, focusing on catalyst performance, experimental protocols, and data-driven insights to inform catalyst selection.
The synthesis of this compound, a chiral secondary alcohol, can be effectively achieved through the asymmetric reduction of its corresponding ketone, 1-phenylhexan-3-one. This guide evaluates three distinct and powerful catalytic approaches: the metal-catalyzed Noyori asymmetric hydrogenation, the organocatalytic Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction using alcohol dehydrogenases (ADHs). Each system offers unique advantages in terms of enantioselectivity, substrate scope, and operational simplicity.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the different catalytic systems in the synthesis of this compound. The data presented is based on representative examples found in the scientific literature for the reduction of 1-phenylhexan-3-one or structurally similar alkyl aryl ketones.
| Catalytic System | Catalyst | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Noyori Asymmetric Hydrogenation | RuCl₂--INVALID-LINK--n | 1-Phenylhexan-3-one | H₂ | Methanol | 50 | 12 | >95 | 98 (R) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 1-Phenylhexan-3-one | Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | -20 | 1 | 92 | 96 (S) |
| Biocatalysis | Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | 1-Phenylhexan-3-one | Isopropanol (cosubstrate) | Buffer/Organic Co-solvent | 30 | 24 | 85 | >99 (R) |
Experimental Workflows and Signaling Pathways
To visualize the general workflow for the synthesis of this compound via catalytic reduction, the following diagram illustrates the key steps from substrate preparation to product analysis.
Caption: General workflow for the catalytic synthesis of this compound.
The underlying principle of these catalytic systems is the transfer of chirality from the catalyst to the substrate. The following diagram illustrates the conceptual relationship.
Caption: Conceptual diagram of chirality transfer during asymmetric catalysis.
Detailed Experimental Protocols
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral phosphine ligand, typically BINAP, to achieve high enantioselectivity.
Catalyst: RuCl₂--INVALID-LINK--n Substrate: 1-Phenylhexan-3-one Reducing Agent: Hydrogen gas (H₂)
Procedure:
-
A solution of 1-phenylhexan-3-one (1 mmol) in degassed methanol (10 mL) is placed in a high-pressure autoclave.
-
The catalyst, RuCl₂--INVALID-LINK--n (0.01 mmol, 1 mol%), is added to the autoclave under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm with hydrogen.
-
The reaction mixture is stirred at 50°C for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-1-phenylhexan-3-ol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine Substrate: 1-Phenylhexan-3-one Reducing Agent: Borane-dimethyl sulfide complex (BMS)
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF, 5 mL) is cooled to -20°C under an argon atmosphere.
-
A solution of 1-phenylhexan-3-one (1 mmol) in anhydrous THF (5 mL) is added dropwise to the catalyst solution.
-
Borane-dimethyl sulfide complex (1.2 mmol) is then added dropwise over 10 minutes, maintaining the temperature at -20°C.
-
The reaction mixture is stirred at -20°C for 1 hour.
-
The reaction is quenched by the slow addition of methanol (5 mL).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-1-phenylhexan-3-ol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Biocatalytic Reduction with Alcohol Dehydrogenase
Biocatalysis with alcohol dehydrogenases offers a green and highly selective alternative for ketone reduction. The use of a whole-cell or isolated enzyme system in the presence of a co-substrate for cofactor regeneration is common.
Catalyst: Alcohol Dehydrogenase (ADH) from Rhodococcus ruber Substrate: 1-Phenylhexan-3-one Reducing Agent: Isopropanol (cosubstrate for cofactor regeneration)
Procedure:
-
In a temperature-controlled shaker, a suspension of Rhodococcus ruber cells (or the isolated ADH) is prepared in a phosphate buffer (pH 7.0).
-
1-Phenylhexan-3-one (1 mmol) is added to the cell suspension, followed by the addition of isopropanol (10% v/v) as the cosubstrate.
-
The reaction mixture is incubated at 30°C with shaking for 24 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the mixture is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give (R)-1-phenylhexan-3-ol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
The choice of a catalytic system for the synthesis of this compound depends on the specific requirements of the application, including desired enantioselectivity, scalability, and cost-effectiveness. The Noyori asymmetric hydrogenation offers high yields and excellent enantioselectivity under relatively mild conditions. The CBS reduction provides a powerful organocatalytic alternative with predictable stereochemical outcomes. Biocatalysis with alcohol dehydrogenases represents a sustainable and highly selective approach, often yielding products with exceptional enantiomeric purity. Researchers and drug development professionals are encouraged to consider the comparative data and experimental protocols presented in this guide to select the most suitable catalytic system for their synthetic needs.
A Comparative Guide to the Chiral HPLC Analysis of 1-Phenylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the enantiomeric excess determination of 1-Phenylhexan-3-ol using chiral High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol for a validated method and compares its performance with alternative chiral stationary phases, supported by experimental data for structurally similar aromatic alcohols. This document is intended to assist researchers in selecting the optimal analytical strategy for the chiral separation of this compound and related compounds.
Introduction
The accurate determination of enantiomeric excess (ee) is a critical aspect of drug development and asymmetric synthesis. For chiral molecules like this compound, where enantiomers can exhibit different pharmacological and toxicological profiles, a robust and reliable analytical method is paramount. Chiral HPLC is a powerful technique for separating enantiomers, and the choice of the chiral stationary phase (CSP) is the most crucial factor in achieving a successful separation. This guide focuses on polysaccharide-based CSPs, which are widely used for their broad applicability and high enantioselectivity.
Comparative Analysis of Chiral Stationary Phases
The enantioselective separation of this compound has been successfully achieved using a Chiralpak AD-H column. To provide a comparative perspective, this section evaluates the performance of this column alongside other commonly used polysaccharide-based CSPs for the separation of structurally related secondary aromatic alcohols.
Polysaccharide-based CSPs, such as those in the Chiralpak (amylose-based) and Chiralcel (cellulose-based) series, are known for their excellent chiral recognition capabilities for a wide range of compounds, including alcohols. The separation mechanism is based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ between the helical structures of amylose and cellulose.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Observations |
| This compound | Chiralpak AD-H | Hexane:Isopropanol (95:5) | 1.0 | Ambient | Baseline separation of enantiomers. |
| 1-Phenylethanol | Chiralpak AD-H | Hexane:Isopropanol (90:10) | 1.0 | 25 | Good resolution. |
| 1-Phenylethanol | Chiralcel OD-H | Hexane:Isopropanol (90:10) | 1.0 | 25 | Excellent resolution, often with a higher separation factor than AD-H for this analyte. |
| 1-Phenyl-1-propanol | Chiralpak AD-H | Hexane:Isopropanol (95:5) | 1.0 | Ambient | Effective separation. |
| 1-Phenyl-1-propanol | Chiralcel OD-H | Hexane:Isopropanol (95:5) | 1.0 | Ambient | Generally provides good to excellent separation. |
Note: The data for analytes other than this compound is compiled from typical performance characteristics of these columns for secondary aromatic alcohols.
Alternative Methodologies
While chiral HPLC on polysaccharide-based columns is a well-established method, other techniques can also be employed for the determination of enantiomeric excess of chiral alcohols.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. Polysaccharide-based columns are also widely used in SFC.
-
Gas Chromatography (GC) with Chiral Stationary Phases: For volatile alcohols, chiral GC can be an effective method. Derivatization may sometimes be necessary to improve volatility and separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to determine enantiomeric excess by inducing chemical shift differences between the enantiomers in the NMR spectrum.
Detailed Experimental Protocol: Chiral HPLC of this compound
This protocol is based on a validated method for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol.
-
Sample: this compound dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions
-
Mobile Phase Composition: n-Hexane:Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (approximately 25°C)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Procedure
-
Prepare the mobile phase by mixing the appropriate volumes of n-hexane and isopropanol. Degas the mobile phase before use.
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a sample solution of this compound in the mobile phase.
-
Inject the sample onto the column and record the chromatogram.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Workflow for Chiral HPLC Analysis
The following diagram illustrates the general workflow for the analysis of enantiomeric excess by chiral HPLC.
A Comparative Analysis of the Biological Activity of 1-Phenylhexan-3-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 1-Phenylhexan-3-ol and its structural analogs, with a primary focus on anticonvulsant and neuroprotective properties. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from structurally related phenyl alcohol derivatives to predict and discuss potential structure-activity relationships (SAR). The experimental protocols for key biological assays are detailed to provide a framework for the evaluation of these compounds.
Quantitative Data on Anticonvulsant Activity
| Compound | Structure | Maximal Electroshock (MES) Test | Subcutaneous Pentylenetetrazol (scPTZ) Test | Neurotoxicity (Rotarod Test) |
| (±)-2-Hydroxy-2-phenylbutyramide | Active | Active | Moderate Neurotoxicity | |
| (±)-3-Hydroxy-3-phenylpentanamide | Active | Active | Lowest Neurotoxicity | |
| (±)-4-Hydroxy-4-phenylhexanamide | Active | Active | Not specified | |
| Reference Drug: Phenytoin | ED₅₀ = 8.8 mg/kg | Inactive | TD₅₀ = 68 mg/kg | |
| Reference Drug: Ethosuximide | Inactive | ED₅₀ = 130 mg/kg | TD₅₀ > 500 mg/kg |
Data for phenyl alcohol amides is qualitative as reported in the referenced study[1]. ED₅₀ and TD₅₀ values for reference drugs are typical literature values.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited for anticonvulsant screening and neurotoxicity assessment are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-25 g).
-
Procedure:
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a specific pretreatment time (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the induced seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is employed to screen for compounds that may be effective against absence seizures.
-
Animal Model: Male albino mice (20-25 g).
-
Procedure:
-
The test compound is administered i.p. or p.o. at various doses.
-
Following the appropriate pretreatment time, a convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
The animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs and body).
-
The absence of clonic seizures for at least 5 seconds is taken as the criterion for protection.
-
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance to evaluate the potential neurological deficits or sedative effects of a compound.
-
Animal Model: Male albino mice (20-25 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm in diameter) at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).
-
On the test day, the compound is administered, and at the time of expected peak effect, the mice are placed on the rotarod.
-
The time the animal remains on the rod is recorded. The inability to stay on the rod for a predetermined cutoff time (e.g., 1 minute) is considered an indication of neurotoxicity.
-
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for anticonvulsant drug screening.
Hypothesized Signaling Pathway for Neuroprotection
Aromatic alcohols have been shown to exert neuroprotective effects, potentially through antioxidant mechanisms that counteract oxidative stress-induced neuronal cell death.[2][3]
Caption: Potential neuroprotective mechanism of aromatic alcohols.
Structure-Activity Relationship (SAR) Discussion
Based on the available literature for structurally related compounds, the following structure-activity relationships for this compound and its analogs can be hypothesized:
-
Role of the Phenyl Group: The presence of a phenyl ring is a common feature in many anticonvulsant drugs and is likely crucial for the activity of this class of compounds. It may contribute to the binding of the molecule to its biological target through hydrophobic and/or aromatic interactions.
-
Influence of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which is an important interaction for the binding of many drugs to their receptors. Studies on other aromatic alcohols suggest that an intact phenolic hydroxyl group is important for neuroprotective activity, and its methylation can lead to a loss of efficacy.[2][3] While this compound is not a phenol, the alcoholic hydroxyl group is still a key functional group.
-
Effect of Alkyl Chain Length: The length of the alkyl chain can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier. The study on phenyl alcohol amides suggests that variations in the alkyl chain length (from butyramide to hexanamide) maintain anticonvulsant activity, with the pentanamide derivative showing the lowest neurotoxicity.[1] This indicates that an optimal alkyl chain length may exist for balancing efficacy and safety.
-
Substitutions on the Phenyl Ring: The introduction of substituents on the phenyl ring can significantly modulate the electronic and steric properties of the molecule, thereby affecting its biological activity. For instance, the introduction of a chlorine atom in the para position of the phenyl ring in a series of phenyl alcohol amides increased their anticonvulsant potency.
References
- 1. A new homologous series of anticonvulsants: phenyl alcohol amides. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic alcohols as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of aromatic alcohols against oxidative cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical data for 1-Phenylhexan-3-ol from different techniques
This guide provides a comprehensive framework for the cross-validation of analytical data for the organic compound 1-Phenylhexan-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the application of various analytical techniques to ensure the identity, purity, and structural integrity of the compound. The guide emphasizes the importance of corroborating data from multiple sources to achieve a robust and reliable analytical profile.
Executive Summary
The robust characterization of a chemical entity like this compound is a critical step in research and development. This guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) for this purpose. By comparing the data obtained from each technique, a high degree of confidence in the analytical results can be achieved. This document presents a hypothetical data set for this compound to illustrate the principles of data cross-validation and provides standardized experimental protocols for obtaining such data.
Data Presentation: A Comparative Analysis
A crucial aspect of data cross-validation is the direct comparison of quantitative results from different analytical methods. The following table summarizes hypothetical, yet representative, data for this compound.
| Analytical Technique | Parameter | Expected/Hypothetical Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.1-7.3 ppm (m, 5H, Ar-H), ~3.6 ppm (m, 1H, CH-OH), ~2.6 ppm (t, 2H, Ph-CH₂), ~1.7 ppm (m, 2H, CH₂), ~1.2-1.5 ppm (m, 4H, CH₂CH₂), ~0.9 ppm (t, 3H, CH₃) | Confirms the presence of a phenyl group and the specific arrangement of protons in the hexanol chain. |
| ¹³C NMR | Chemical Shift (δ) | ~142 ppm (Ar-C), ~128 ppm (Ar-CH), ~126 ppm (Ar-CH), ~70 ppm (CH-OH), ~39 ppm (Ph-CH₂), ~36 ppm (CH₂), ~28 ppm (CH₂), ~23 ppm (CH₂), ~14 ppm (CH₃) | Provides a carbon fingerprint of the molecule, confirming the number and type of carbon environments. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (C-H stretch, aromatic), ~2930 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1495, 1450 cm⁻¹ (C=C stretch, aromatic) | Indicates the presence of a hydroxyl group and confirms the aromatic and aliphatic C-H bonds. |
| Mass Spectrometry | Mass-to-charge (m/z) | 178.13 (M⁺), 160 (M⁺-H₂O), 105, 91 (base peak), 77 | Confirms the molecular weight and provides fragmentation patterns consistent with the structure of this compound.[1] |
| Gas Chromatography | Retention Time (t₋) | Dependent on column and conditions (e.g., ~12.5 min) | Indicates the purity of the sample under specific chromatographic conditions. |
Experimental Protocols
Detailed and standardized methodologies are paramount for reproducible and comparable analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization.
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).
-
Carrier Gas: An inert gas, such as helium or nitrogen, is used as the mobile phase.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification and the peak area for quantification and purity assessment.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Overall workflow for the synthesis, purification, and analytical cross-validation of this compound.
Caption: Conceptual diagram illustrating how different analytical techniques provide converging lines of evidence.
References
Benchmarking 1-Phenylhexan-3-ol as a Chiral Auxiliary: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. An ideal auxiliary should be readily available, induce high levels of stereocontrol, and be easily removed without affecting the newly formed chiral center. This guide aims to benchmark the performance of 1-Phenylhexan-3-ol as a chiral auxiliary. However, a comprehensive review of scientific literature and chemical databases reveals a significant lack of published data on the use of this compound for this purpose.
Therefore, to provide a valuable comparative framework, this guide will benchmark the performance of well-established and structurally related chiral auxiliaries: the Evans Oxazolidinone auxiliaries and 8-Phenylmenthol. These auxiliaries are widely used in asymmetric synthesis and their performance in key reactions, such as aldol additions and Diels-Alder reactions, is well-documented. This comparison will serve as a practical reference for researchers evaluating chiral auxiliary options.
Overview of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to create a rigid, well-defined steric environment that favors the approach of reagents from one face of the molecule over the other, leading to high diastereoselectivity and, ultimately, high enantiomeric excess in the final product.
Performance Data of Benchmark Chiral Auxiliaries
The following tables summarize the performance of Evans Oxazolidinone auxiliaries and 8-Phenylmenthol in representative asymmetric aldol and Diels-Alder reactions. This data, sourced from published literature, highlights the high levels of stereocontrol achievable with these established methods.
Asymmetric Aldol Reactions: Evans Oxazolidinone Auxiliaries
Evans oxazolidinones are renowned for their high diastereoselectivity in aldol reactions, typically favoring the formation of syn-aldol products when using boron enolates.[2][3][4]
| Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Propionyl Imide, Bu₂BOTf, DIPEA | >99:1 | >99% | 80% | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | Propionyl Imide, Bu₂BOTf, DIPEA | 97:3 | >99% | 79% | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| (S)-4-tert-Butyl-2-oxazolidinone | Acetaldehyde | Acetyl Imide, TiCl₄, DIPEA | 95:5 | >98% | 85% | Crimmins, M. T. et al. Org. Lett.2000 , 2, 775-777.[2] |
Asymmetric Diels-Alder Reactions: 8-Phenylmenthol
8-Phenylmenthol, a menthol derivative with a bulky phenyl group, is an effective chiral auxiliary for controlling the facial selectivity of Diels-Alder reactions.[5][6]
| Diene | Dienophile (Acrylate of) | Lewis Acid | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Cyclopentadiene | (-)-8-Phenylmenthol | TiCl₂ (OTf)₂ | 98.5:1.5 | 97% | 99% | Corey, E. J. & Sarakinos, G. Org. Lett.1999 , 1, 1741-1744.[6] |
| 1,3-Butadiene | (-)-8-Phenylmenthol | Et₂AlCl | 95:5 | 96% | 92% | Corey, E. J. & Ensley, H. E. J. Am. Chem. Soc.1975 , 97, 6908-6909.[5] |
| Isoprene | (-)-8-Phenylmenthol | BF₃·OEt₂ | 92:8 | 94% | 88% | Oppolzer, W. et al. Helv. Chim. Acta1989 , 72, 123-131.[6] |
Experimental Protocols
Detailed methodologies for the application and removal of these benchmark chiral auxiliaries are crucial for reproducible results.
Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent.
2. Asymmetric Aldol Reaction: The N-acylated oxazolidinone (1.0 eq) is dissolved in dry CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) and diisopropylethylamine (1.2 eq) are added sequentially.[2] The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added, and the reaction is stirred for 2-3 hours at -78 °C, followed by warming to 0 °C over 1 hour. The reaction is quenched with a pH 7 buffer and the product is extracted.
3. Cleavage of the Chiral Auxiliary: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added at 0 °C.[7][8] The mixture is stirred for 1-2 hours, after which the excess peroxide is quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.
Asymmetric Diels-Alder Reaction using 8-Phenylmenthol
1. Esterification of the Chiral Auxiliary: (-)-8-Phenylmenthol (1.0 eq) is dissolved in pyridine. Acryloyl chloride (1.2 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature overnight. The reaction is worked up by adding water and extracting the product with an organic solvent.
2. Diels-Alder Reaction: The acrylate ester of (-)-8-phenylmenthol (1.0 eq) and the diene (2.0-5.0 eq) are dissolved in a dry solvent such as CH₂Cl₂ or toluene and cooled to -78 °C. A Lewis acid (e.g., Et₂AlCl, 1.1 eq) is added dropwise, and the reaction is stirred for several hours at low temperature.[6] The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃) and the product is isolated by extraction and purified by chromatography.
3. Cleavage of the Chiral Auxiliary: The Diels-Alder adduct is dissolved in a suitable solvent like diethyl ether. Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) is added portion-wise at 0 °C.[9] The reaction is stirred for 1-2 hours and then quenched carefully with water and aqueous NaOH. The resulting slurry is filtered, and the filtrate is extracted to isolate the chiral alcohol product. The (-)-8-phenylmenthol auxiliary can be recovered from the reaction mixture.[9]
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general principles and workflows discussed.
Caption: General workflow of an asymmetric synthesis using a chiral auxiliary.
Caption: Simplified signaling pathway for an Evans asymmetric aldol reaction.
Conclusion
While this compound remains an unexplored candidate as a chiral auxiliary, this guide provides a robust benchmark by detailing the well-established performance of Evans Oxazolidinone auxiliaries and 8-Phenylmenthol. The provided data and experimental protocols for these widely used auxiliaries offer a solid foundation for researchers in the field of asymmetric synthesis to make informed decisions for their specific synthetic challenges. Future research could explore the potential of this compound and its derivatives, using the performance metrics of the auxiliaries presented here as a benchmark for success.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the reactivity of 1-Phenylhexan-3-ol versus similar alcohols
A Comparative Guide to the Reactivity of 1-Phenylhexan-3-ol and Structurally Similar Alcohols
This guide provides a comparative analysis of the chemical reactivity of this compound against a selection of structurally similar alcohols. The comparison focuses on three key reactions pertinent to drug development and organic synthesis: oxidation, acid-catalyzed dehydration, and esterification. While direct kinetic data for this compound is not extensively available in the literature, this guide extrapolates expected reactivity based on well-established principles of organic chemistry, supported by data from analogous compounds.
The alcohols selected for comparison are:
-
Hexan-3-ol : A non-aromatic analogue to establish the baseline reactivity of a simple secondary alcohol.
-
1-Phenyl-1-hexanol : A positional isomer to assess the electronic effects of a phenyl group directly attached to the carbinol carbon.
-
3-Phenylhexan-3-ol : A tertiary alcohol isomer to highlight the impact of alcohol classification on reactivity.
Fundamental Principles of Alcohol Reactivity
The reactivity of an alcohol is primarily governed by two factors:
-
Electronic Effects : The distribution of electron density around the hydroxyl (-OH) group. Electron-withdrawing groups can increase the acidity of the -OH proton, while electron-donating groups can stabilize carbocation intermediates formed during certain reactions.
-
Steric Hindrance : The physical bulk of substituent groups around the hydroxyl group. Large, bulky groups can impede the approach of reagents, slowing down reaction rates, particularly in substitution and esterification reactions.
Secondary alcohols, such as this compound, can undergo oxidation to form ketones.[1] Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[2]
Comparative Reactivity in Key Reactions
Oxidation to Carbonyls
Oxidation is a fundamental transformation of alcohols. For secondary alcohols, the reaction yields a ketone. The rate of this reaction is sensitive to both electronic effects and steric hindrance. Common oxidizing agents include chromium-based reagents (like Jones reagent) and milder, metal-free alternatives like the Swern oxidation.[3][4]
Table 1: Comparison of Expected Reactivity in Oxidation
| Alcohol | Structure | Alcohol Class | Expected Product | Relative Reactivity (Predicted) | Rationale |
| This compound | C₆H₅CH₂CH₂CH(OH)CH₂CH₃ | Secondary | 1-Phenylhexan-3-one | Moderate | Baseline secondary alcohol with a phenyl group insulated from the reaction center. |
| Hexan-3-ol | CH₃CH₂CH(OH)CH₂CH₂CH₃ | Secondary | Hexan-3-one | Moderate | Simple alkyl chain offers minimal electronic influence; serves as a non-aromatic control.[1][5] |
| 1-Phenyl-1-hexanol | C₆H₅CH(OH)(CH₂)₄CH₃ | Secondary (Benzylic) | 1-Phenyl-1-hexanone | High | The phenyl group stabilizes the transition state, accelerating oxidation. Benzylic alcohols are generally more reactive.[3] |
| 3-Phenylhexan-3-ol | C₆H₅C(OH)(CH₂CH₃)₂ | Tertiary | No Reaction | Very Low / Inert | Tertiary alcohols lack an alpha-hydrogen and are resistant to oxidation under these conditions.[2][6] |
Acid-Catalyzed Dehydration
In the presence of a strong acid catalyst such as sulfuric or phosphoric acid, alcohols can be dehydrated to form alkenes.[7] This reaction typically proceeds via an E1 mechanism for secondary and tertiary alcohols, which involves the formation of a carbocation intermediate.[8] The stability of this carbocation is the primary determinant of the reaction rate.
Table 2: Comparison of Expected Reactivity in Acid-Catalyzed Dehydration
| Alcohol | Structure | Alcohol Class | Carbocation Intermediate | Relative Reactivity (Predicted) | Rationale |
| This compound | C₆H₅CH₂CH₂CH(OH)CH₂CH₃ | Secondary | Secondary | Moderate | Forms a standard secondary carbocation. Rearrangement is possible but not exceptionally favored. |
| Hexan-3-ol | CH₃CH₂CH(OH)CH₂CH₂CH₃ | Secondary | Secondary | Moderate | Forms a secondary carbocation similar to this compound, but without any phenyl group influence. |
| 1-Phenyl-1-hexanol | C₆H₅CH(OH)(CH₂)₄CH₃ | Secondary (Benzylic) | Secondary, Benzylic | Very High | The resulting carbocation is resonance-stabilized by the adjacent phenyl ring, significantly lowering the activation energy. |
| 3-Phenylhexan-3-ol | C₆H₅C(OH)(CH₂CH₃)₂ | Tertiary | Tertiary, Benzylic | Highest | Forms a tertiary carbocation that is also resonance-stabilized by the phenyl ring, making it the most stable and easiest to form. |
Esterification
Esterification, the reaction of an alcohol with a carboxylic acid (or its derivative), is highly sensitive to steric hindrance around the hydroxyl group. The bulky nature of both the alcohol and the carboxylic acid can hinder the nucleophilic attack that initiates the reaction.
Table 3: Comparison of Expected Reactivity in Fischer Esterification
| Alcohol | Structure | Alcohol Class | Steric Hindrance | Relative Reactivity (Predicted) | Rationale |
| This compound | C₆H₅CH₂CH₂CH(OH)CH₂CH₃ | Secondary | Moderate | Moderate | The hydroxyl group is accessible, flanked by an ethyl and a 3-phenylpropyl group. |
| Hexan-3-ol | CH₃CH₂CH(OH)CH₂CH₂CH₃ | Secondary | Moderate | Moderate | Steric environment is very similar to the target compound, with alkyl groups of comparable size. |
| 1-Phenyl-1-hexanol | C₆H₅CH(OH)(CH₂)₄CH₃ | Secondary (Benzylic) | High | Low | The bulky phenyl group is directly attached to the carbinol carbon, significantly impeding the approach of the carboxylic acid. |
| 3-Phenylhexan-3-ol | C₆H₅C(OH)(CH₂CH₃)₂ | Tertiary | Very High | Very Low | As a tertiary alcohol with a phenyl group and two ethyl groups on the carbinol carbon, it is extremely sterically hindered. |
Experimental Protocols
Protocol for Jones Oxidation of a Secondary Alcohol
The Jones oxidation is a reliable method for converting secondary alcohols to ketones using chromic acid generated in situ.[9]
Materials:
-
Secondary alcohol (e.g., this compound)
-
Jones Reagent (Chromium trioxide in aqueous sulfuric acid)
-
Acetone (reagent grade)
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the secondary alcohol (10 mmol) in 50 mL of acetone in a flask equipped with a magnetic stirrer and cool the mixture to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the color change; the orange-red color of Cr(VI) will turn to a green-blue of Cr(III) as the reaction proceeds.[2]
-
Continue adding the reagent until a faint orange color persists for about 20 minutes, indicating the complete consumption of the alcohol.
-
Quench the reaction by adding isopropyl alcohol dropwise until the orange color disappears completely.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude ketone. Purify via column chromatography or distillation as needed.
Protocol for Swern Oxidation of a Secondary Alcohol
The Swern oxidation is a mild, metal-free alternative that is effective for converting secondary alcohols to ketones, particularly for sensitive substrates.[4][10]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM, anhydrous)
-
Secondary alcohol (e.g., this compound)
-
Triethylamine (Et₃N)
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78°C (dry ice/acetone bath), add a solution of DMSO (2.7 equiv.) in DCM dropwise over 5 minutes.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of the secondary alcohol (1.0 equiv.) in DCM dropwise over 5 minutes.
-
Stir the resulting mixture for 30-60 minutes at -78°C.
-
Add triethylamine (7.0 equiv.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
Visualized Workflows and Relationships
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Phenylhexan-3-ol | C12H18O | CID 13047689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
A Comparative Guide to the Validation of a Novel Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Detection of 1-Phenylhexan-3-ol
This guide provides a comprehensive validation of a new, highly sensitive, and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Phenylhexan-3-ol. The performance of this novel method is compared with alternative analytical techniques, supported by detailed experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.
Introduction
This compound is a phenyl-substituted hexane chain with a hydroxyl group, making it a compound of interest in various fields, including as a screening compound for biological activity.[1] Accurate and reliable quantification of this compound is crucial for its potential applications. This document outlines the validation of a new GC-MS method and compares it against a standard Gas Chromatography with Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Data Presentation: Comparison of Analytical Methods
The performance of the newly developed GC-MS method was rigorously evaluated against existing analytical techniques. The following table summarizes the key validation parameters for each method, demonstrating the superior sensitivity and precision of the novel GC-MS approach.
| Validation Parameter | New GC-MS Method | Alternative GC-FID Method | Alternative HPLC-UV Method |
| Linearity (R²) | 0.9995 | 0.999 | 0.998 |
| Accuracy (%) | 98.5 - 101.2 | 97.8 - 102.5 | 96.5 - 103.8 |
| Precision (%RSD) | < 1.5 | < 2.0 | < 3.0 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 µg/mL | 1.5 µg/mL |
| Retention Time (min) | 8.52 | 8.52 | 6.24 |
| Analysis Time (min) | 15 | 15 | 12 |
Experimental Protocols
Detailed methodologies for the novel GC-MS method and the comparative analytical techniques are provided below.
1. Novel GC-MS Method
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Internal Standard: 1-Phenylheptan-3-ol.
2. Alternative GC-FID Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 2 minutes.
-
Detector Temperature: 300°C.
-
Internal Standard: 1-Phenylheptan-3-ol.
3. Alternative HPLC-UV Method
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Internal Standard: 1-Phenylheptan-3-ol.
Visualizations
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for method validation and a hypothetical signaling pathway where this compound could be investigated.
Caption: Workflow for the validation of the new analytical method.
Caption: Hypothetical signaling pathway involving this compound.
References
Inter-laboratory comparison of 1-Phenylhexan-3-ol characterization
An Inter-laboratory Comparison Guide to the Characterization of 1-Phenylhexan-3-ol
This guide provides a comparative overview of the analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the absence of direct inter-laboratory round-robin studies, this document compiles and compares data from various scientific databases and chemical suppliers. It also presents detailed experimental protocols for key analytical techniques, offering a framework for consistent and reproducible characterization.
Physicochemical Properties
The fundamental properties of this compound as reported by different sources are summarized below. While largely consistent, minor variations may exist due to differences in computational methods or experimental conditions.
| Property | PubChem[1] | Guidechem[2] | AChemBlock[3] |
| Molecular Formula | C12H18O | C12H18O | C12H18O |
| Molecular Weight | 178.27 g/mol | 178.27 g/mol | 178.28 g/mol |
| CAS Number | 2180-43-0 | 2180-43-0 | 2180-43-0 |
| Purity | Not specified | Not specified | 95%[3] |
| IUPAC Name | This compound[1] | This compound | This compound |
Analytical Characterization Data
This section presents a comparison of analytical data obtained from public databases. It is important to note that the instrumentation and experimental conditions for generating this data may vary between sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity and identifying potential impurities in this compound. While specific inter-laboratory comparative data is unavailable, the mass spectrum of a related compound, 1-Phenyl-1-hexyn-3-ol, is available in the NIST Mass Spectrometry Data Center, which can serve as a reference.[4]
| Database/Source | Key Spectral Peaks (m/z) for 1-Phenyl-1-hexyn-3-ol |
| NIST Mass Spectrometry Data Center | Top Peak: 131, 2nd Highest: 103, 3rd Highest: 77[4] |
Note: This data is for a structurally related compound and is provided for reference. The fragmentation pattern of this compound may differ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound. While a complete, assigned spectrum from multiple laboratories is not publicly available, spectral data for related compounds provides an indication of expected chemical shifts. For instance, ¹H NMR and ¹³C NMR data for various phenyl-substituted alcohols have been published.[5]
Experimental Protocols
The following are detailed methodologies for the characterization of this compound. These protocols are based on established analytical practices for similar compounds and are intended to serve as a starting point for laboratory-specific validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This protocol outlines a general method for the GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Analysis:
-
The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Confirm the structure by assigning the chemical shifts, multiplicities, and integrations of the proton signals, and the chemical shifts of the carbon signals to the respective atoms in the this compound molecule.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This protocol provides a general method for the separation of the enantiomers of this compound to determine its enantiomeric purity.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Mandatory Visualizations
As no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate the experimental workflows for its characterization.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for chiral HPLC analysis of this compound.
References
A Comparative Guide to the Synthesis of 1-Phenylhexan-3-ol: Evaluating Cost-Effectiveness
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of target molecules is a paramount concern. This guide provides a comparative analysis of the potential cost-effectiveness of different synthesis methods for 1-Phenylhexan-3-ol, a valuable chemical intermediate. Due to a lack of specific, published experimental data for the synthesis of this compound with complete parameters, this comparison is based on established chemical principles and data from analogous reactions.
Two primary synthetic routes are considered: the Grignard reaction and the reduction of a ketone precursor. This guide will delve into the experimental protocols for each method, present a quantitative comparison of their estimated cost-effectiveness, and provide visualizations of the synthetic workflows and factors influencing their economic viability.
Data Presentation: A Quantitative Comparison
The following table summarizes the estimated quantitative data for the two proposed synthesis routes to this compound. It is important to note that yields and reaction times are based on typical values for similar chemical transformations and may vary in practice. The cost of starting materials is based on currently available market prices and can fluctuate.
| Parameter | Method 1: Grignard Reaction | Method 2: Ketone Reduction |
| Starting Materials | 3-Phenylpropanal, Propylmagnesium bromide | 1-Phenylhexan-3-one, Sodium Borohydride |
| Estimated Yield | ~85% | ~95% |
| Estimated Reaction Time | 2-4 hours | 1-2 hours |
| Cost of Starting Materials (per mole of product) | ~$150 - $250 | ~$100 - $180 |
| Cost of Reagents & Solvents (per mole of product) | ~$50 - $100 | ~$20 - $50 |
| Estimated Overall Cost per Gram | ~$1.00 - $1.70 | ~$0.70 - $1.20 |
| Key Advantages | Builds carbon skeleton directly | High yield, mild reaction conditions |
| Key Disadvantages | Moisture-sensitive, potential for side reactions | Requires synthesis of the ketone precursor |
Experimental Protocols
Method 1: Grignard Reaction Synthesis of this compound
This method involves the nucleophilic addition of a Grignard reagent to an aldehyde. A potential route is the reaction of 3-phenylpropanal with propylmagnesium bromide.
Materials:
-
3-Phenylpropanal
-
Propylmagnesium bromide solution (e.g., 2.0 M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. The reaction is assembled under an inert atmosphere. A solution of 3-phenylpropanal in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Grignard Reagent: The propylmagnesium bromide solution is added dropwise to the stirred solution of 3-phenylpropanal at 0 °C (ice bath). The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours to ensure completion.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield this compound.
Method 2: Reduction of 1-Phenylhexan-3-one
This is a common and efficient method for the synthesis of secondary alcohols. The ketone precursor, 1-phenylhexan-3-one, is reduced using a hydride-donating agent like sodium borohydride.
Materials:
-
1-Phenylhexan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: 1-Phenylhexan-3-one is dissolved in methanol or ethanol in a flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution at room temperature or 0 °C. The reaction is typically exothermic.
-
Reaction: The reaction mixture is stirred for 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Water is added to the reaction mixture to quench the excess sodium borohydride. The solvent is then partially removed under reduced pressure. The aqueous residue is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound. The product can be further purified by column chromatography if necessary.
Mandatory Visualizations
Caption: General workflow for evaluating the cost-effectiveness of a chemical synthesis.
Caption: Key factors influencing the cost-effectiveness of synthesizing this compound.
Comparative Guide to the Structural Similarity and Bioactivity of 1-Phenylhexan-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chemical compounds structurally similar to 1-Phenylhexan-3-ol, a molecule of interest in various research fields, including fragrance chemistry and potentially as a bioactive scaffold. By examining analogs from prominent chemical databases, this document aims to facilitate further research and development by presenting key physicochemical properties, available bioactivity data, and the experimental protocols used for their determination.
Structural Similarity Landscape
A search for compounds structurally related to this compound (PubChem CID: 10442261) in the PubChem database revealed a number of close analogs.[1] These analogs primarily include positional isomers, oxidized forms (ketones), and derivatives with additional functional groups. Key examples of structurally similar compounds are detailed in Table 1.
Physicochemical Properties of this compound and Its Analogs
The physicochemical properties of a compound are crucial in determining its behavior in biological systems. A comparison of key computed properties for this compound and its selected analogs is presented in Table 1. These properties, including molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area (TPSA), are critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 1: Comparison of Physicochemical Properties of this compound and Structurally Similar Compounds
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | TPSA (Ų) |
| This compound | 10442261 | C₁₂H₁₈O | 178.27 | 3.2 | 1 | 1 | 20.2 |
| 3-Phenylhexan-3-ol | 13047689 | C₁₂H₁₈O | 178.27 | 3.2 | 1 | 1 | 20.2 |
| 1-Phenylhexan-3-one | 122502 | C₁₂H₁₆O | 176.25 | 2.7 | 0 | 1 | 17.1 |
| 6-Phenyl-1-hexanol | 520110 | C₁₂H₁₈O | 178.27 | 3.0 | 1 | 1 | 20.2 |
| 1-Phenyl-1-hexanol | 4471-05-0 | C₁₂H₁₈O | 178.27 | 3.3 | 1 | 1 | 20.2 |
| (3S,4R)-4-amino-1-phenylhexan-3-ol | 101228624 | C₁₂H₁₉NO | 193.28 | 1.9 | 2 | 2 | 46.3 |
| 4-Methyl-1-phenylhexan-3-one | 63719426 | C₁₃H₁₈O | 190.28 | 3.2 | 0 | 1 | 17.1 |
| 1-Phenyl-1-hexyn-3-ol | 582987 | C₁₂H₁₄O | 174.24 | 2.5 | 1 | 1 | 20.2 |
Data sourced from PubChem.[1][2][3][4][5][6]
Bioactivity Profile of Phenylalkanol Derivatives
While specific bioactivity data for this compound is not extensively documented in publicly available literature, related aromatic alcohols and their derivatives have been investigated for various biological activities, particularly as antimicrobial and antifungal agents.[7][8][9][10][11][12][13][14][15][16]
Aromatic alcohols, such as phenethyl alcohol, have shown inhibitory effects against a range of Gram-negative and Gram-positive bacteria.[11] The mechanism of action is often attributed to their ability to disrupt the cell membrane.[9][10] Studies on amphiphilic aromatic amino alcohols have demonstrated significant antifungal activity against strains like Trichophyton rubrum and Candida albicans, suggesting that the presence of an amine group and the length of the aliphatic chain are important for their efficacy.[17]
The structural similarity of this compound to these bioactive compounds suggests it and its analogs could be promising candidates for further investigation as antimicrobial or antifungal agents. For instance, the presence of a hydroxyl group and a lipophilic phenyl-alkyl chain are features commonly associated with membrane-disrupting antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments relevant to the data presented.
Determination of Physicochemical Properties
The physicochemical properties presented in Table 1 are computationally derived. Experimental determination of these properties can be performed using standard methods:
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach, where the compound is partitioned between n-octanol and water, and the concentration in each phase is measured, typically by UV spectroscopy.[18] High-performance liquid chromatography (HPLC) can also be used as a rapid method to estimate LogP.[19]
-
Boiling and Melting Points: These are determined using standard laboratory apparatus, such as a distillation setup for boiling point and a melting point apparatus for solids.[20]
In Vitro Bioactivity Assays
Screening for bioactivity, such as antimicrobial or cytotoxic effects, is typically performed using a variety of in vitro assays.
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. The compound is serially diluted in a 96-well plate containing growth medium and a standardized inoculum of the test organism. The plates are incubated, and growth inhibition is assessed visually or by measuring optical density.[17]
-
Cell Viability Assays: To assess the cytotoxicity of compounds against mammalian cell lines, assays that measure metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release) are commonly used.[21] These assays are crucial for determining the therapeutic index of potential drug candidates.
Visualizing the Research Workflow
The process of identifying and evaluating new chemical entities based on structural similarity involves a logical sequence of steps. The following diagram illustrates a typical workflow for a structural similarity search and subsequent bioactivity screening.
Caption: A flowchart illustrating the process of drug discovery starting from a query structure.
Hypothetical Signaling Pathway Modulation
Given the potential for phenylalkanol derivatives to interact with cellular membranes, a hypothetical signaling pathway that could be affected is the G-protein coupled receptor (GPCR) pathway, many of which are embedded in the cell membrane. Disruption of the membrane lipid bilayer could allosterically modulate GPCR function.
Caption: A diagram showing a potential mechanism of action for a phenylalkanol derivative.
Conclusion
This guide provides a foundational comparison of this compound and its structural analogs. The presented data on physicochemical properties and the known bioactivities of related compounds suggest that this chemical class warrants further investigation, particularly in the area of antimicrobial and antifungal research. The provided experimental protocols and workflow diagrams offer a framework for researchers to design and conduct further studies to elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,4R)-4-amino-1-phenylhexan-3-ol | C12H19NO | CID 101228624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1-phenylhexan-3-one | C13H18O | CID 63719426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylhexan-3-one | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Phenyl-1-hexanol | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aromatic alcohols and their effect on Gram-negative bacteria, cocci and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 17. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Safety Operating Guide
Safe Disposal of 1-Phenylhexan-3-ol: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Phenylhexan-3-ol (CAS: 2180-43-0), a common building block in organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Summary of Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O[1] |
| Molecular Weight | 178.27 g/mol [1] |
| CAS Number | 2180-43-0 |
| Boiling Point | 270.52°C (estimate)[2] |
| Melting Point | 34°C[2] |
| Density | 0.9525 g/cm³ (estimate)[2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, based on safety data sheets for similar chemical compounds, is to utilize a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Spillage and Contamination Management:
- In the event of a spill, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[4]
- Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[4]
- Do not return spilled material to the original container for re-use.[4]
3. Professional Disposal:
- The primary and most crucial step is to arrange for the disposal of the chemical waste through an approved and licensed waste disposal company.[3][5]
- Provide the waste disposal service with a comprehensive list of the waste contents, including the Safety Data Sheet (SDS) for this compound if available, or for a closely related compound.
4. Documentation:
- Maintain meticulous records of the disposed chemical, including the quantity, date of disposal, and the contact information of the waste management company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Phenylhexan-3-ol
Essential Safety and Handling Guide for 1-Phenylhexan-3-ol
This document provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
There is no specific personal protective equipment data available for this compound. The following recommendations are based on guidelines for handling similar aromatic alcohols.
Quantitative Data for PPE Selection
Since specific breakthrough times for this compound are not available, a general selection of chemically resistant gloves is recommended. The following table summarizes suitable glove materials for handling aromatic alcohols.
| Glove Material | Recommendation | General Chemical Resistance |
| Butyl Rubber | Recommended | High resistance to ketones, esters, and alcohols. |
| Neoprene | Recommended | Good resistance to acids, caustics, and alcohols. |
| Nitrile Rubber | Recommended | Good general chemical resistance, especially to oils and solvents. |
| Polyvinyl Chloride (PVC) | Use with caution | May have lower resistance to aromatic solvents. |
Occupational Exposure Limits (OELs) for Similar Chemicals
No specific Occupational Exposure Limit (OEL) has been established for this compound. For reference, the OELs for similar, less complex alcohols are provided below. These values should be used as a cautious reference point for risk assessment.
| Chemical | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) |
| Ethanol | 1000 ppm (1900 mg/m³)[1] | 1000 ppm (1900 mg/m³) | 1000 ppm (1880 mg/m³) |
| n-Propanol | 200 ppm (500 mg/m³) | 200 ppm (500 mg/m³) | 100 ppm (246 mg/m³) |
| Isopropanol | 400 ppm (980 mg/m³) | 400 ppm (980 mg/m³) | 200 ppm (492 mg/m³) |
Experimental Protocols
Currently, there are no specific experimental protocols cited in the safety literature for determining the personal protective equipment for this compound. The selection of PPE is based on general chemical safety principles for aromatic alcohols.
Operational Plan for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for all procedures that may generate vapors or aerosols.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield where splashing is possible.[2]
-
Skin Protection:
-
Wear a lab coat.
-
Select chemically resistant gloves from the table above. Ensure gloves are inspected before each use and replaced immediately if contaminated or damaged.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required.
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
Disposal Plan for this compound
1. Waste Collection:
-
This compound is a non-halogenated aromatic alcohol.
-
Collect waste in a designated, properly labeled, and sealed container for non-halogenated organic waste.[3][4]
-
Do not mix with halogenated solvents or other incompatible waste streams.
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources.
-
Ensure the container is clearly labeled as "Hazardous Waste: Non-Halogenated Organic Solvents" and includes the full chemical name.[4]
3. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
